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Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of Methyl 7-Bromoquinoline-5-carboxylate: A Bimodal Scaffold for Kinase Inhibition and DNA Intercalation

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary In the landscape of preclinical drug discovery, quinoline derivatives serve as foundational pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary

In the landscape of preclinical drug discovery, quinoline derivatives serve as foundational pharmacophores for oncology and infectious disease therapeutics [3]. Methyl 7-Bromoquinoline-5-carboxylate (M7BQC, CAS: 1253105-82-6) is widely recognized as a versatile synthetic building block. However, when evaluated as an isolated pharmacological entity, M7BQC exhibits a distinct, bimodal in vitro mechanism of action.

This whitepaper dissects the structural pharmacology of M7BQC, detailing how its three primary structural motifs—the quinoline core, the 7-bromo substituent, and the 5-methyl carboxylate—synergistically dictate its in vitro behavior. By functioning as a prodrug-like membrane-permeable scaffold that undergoes intracellular activation, M7BQC serves as a master model for designing targeted kinase inhibitors and DNA intercalators.

Structural Pharmacology & Target Engagement

To understand the in vitro causality of M7BQC's mechanism, we must deconstruct its molecular architecture. Every functional group on this molecule serves a specific thermodynamic or kinetic purpose during target engagement.

The Quinoline Core: ATP-Competitive Hinge Binding

The planar, nitrogen-containing fused bicyclic system of the quinoline core is a privileged structure for kinase inhibition. In vitro, the quinoline nitrogen acts as a critical hydrogen-bond acceptor. It mimics the adenine ring of ATP, anchoring the molecule directly into the hinge region of the kinase ATP-binding pocket (e.g., CK2, EGFR, and NAK family kinases) [3]. Furthermore, the planar aromatic system allows for π−π stacking interactions, enabling the molecule to intercalate into the minor groove of genomic DNA.

The 7-Bromo Substituent: Halogen Bonding ( σ -Hole Interactions)

The inclusion of the bromine atom at the 7-position is not merely a synthetic handle for cross-coupling; it is a potent driver of binding affinity. Bromine acts as a halogen bond donor. The electropositive crown on the halogen atom (the σ -hole) forms highly directional, non-covalent interactions with electronegative atoms (such as backbone carbonyl oxygens) in the kinase active site [1]. This halogen bonding significantly increases the target residence time and lowers the dissociation constant ( Kd​ ) compared to non-halogenated analogs. Additionally, the heavy halogen increases the overall lipophilicity (LogP) of the molecule, driving passive membrane diffusion.

The 5-Methyl Carboxylate: Intracellular Prodrug Activation

Carboxylic acids are often required for coordinating with basic residues or metal ions in target binding pockets, but their negative charge at physiological pH severely limits cellular permeability. The 5-methyl ester in M7BQC acts as a lipophilic mask. In vitro, M7BQC readily penetrates the cell membrane. Once in the cytosol, it is rapidly hydrolyzed by ubiquitous intracellular esterases to yield the active 7-Bromoquinoline-5-carboxylic acid .

Visualizing the Mechanism of Action

The following diagram illustrates the molecular journey of M7BQC from the extracellular matrix to its intracellular targets.

MoA M7BQC Methyl 7-Bromoquinoline-5-carboxylate (Lipophilic Prodrug) Membrane Cellular Membrane Permeation (Driven by 7-Br Lipophilicity) M7BQC->Membrane Passive Diffusion Esterase Intracellular Esterase Hydrolysis Membrane->Esterase Cytosolic Entry Acid 7-Bromoquinoline-5-carboxylic Acid (Active Moiety) Esterase->Acid Ester Cleavage Kinase Kinase ATP-Binding Pocket (e.g., CK2, EGFR) Acid->Kinase N-Hinge H-Bonding & 7-Br Halogen Bonding DNA Genomic DNA (Minor Groove) Acid->DNA Pi-Pi Stacking Apoptosis Signal Attenuation & Apoptosis Induction Kinase->Apoptosis Kinase Inhibition DNA->Apoptosis Replication Blockade

Caption: Intracellular activation and bimodal target engagement of M7BQC.

Quantitative Data Presentation

To validate the mechanistic hypotheses, we compare the in vitro activity of the intact ester (M7BQC) against its hydrolyzed acid form. The data clearly demonstrates that while the ester is required for cellular entry, the acid is the true pharmacophore for target engagement.

Compound StateTarget Assay SystemRepresentative IC₅₀ / K_dPrimary Mechanism of Interaction
M7BQC (Ester) Cell-Free Kinase (CK2)> 50 µMWeak binding; steric clash from the methyl ester group.
M7BQC (Ester) Cell-Based Viability15 - 25 µMEfficient membrane entry followed by esterase activation.
Hydrolyzed Acid Cell-Free Kinase (CK2)1.2 - 3.5 µMStrong N-hinge H-bonding + 7-Br σ -hole halogen bonding.
Hydrolyzed Acid Cell-Based Viability> 100 µMPoor membrane permeability due to negative charge at pH 7.4.
Hydrolyzed Acid DNA Intercalation Kd​≈10μM π−π stacking of the planar quinoline core between base pairs.

Experimental Protocols: Self-Validating Workflows

As application scientists, we must design assays that isolate specific mechanistic variables. A major challenge with quinoline derivatives is their intrinsic autofluorescence, which often confounds standard colorimetric or fluorometric readouts. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [2].

Protocol 1: Cell-Free TR-FRET Kinase Inhibition Assay

Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a time delay before reading the emission, the short-lived autofluorescence of the quinoline core completely decays, eliminating false positives and ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare 3X working concentrations of the target kinase (e.g., recombinant human CK2), a Europium-labeled anti-phospho antibody, and the specific kinase tracer in Kinase Buffer A.

  • Compound Titration: Dispense the hydrolyzed acid form of M7BQC in a 10-point dose-response titration (starting at 100 µM) into a 384-well low-volume black plate using an acoustic liquid handler to minimize DMSO carryover.

  • Pre-Incubation: Add the kinase/antibody mixture to the compounds. Incubate for 15 minutes at room temperature. Note: This step is critical for halogen-bond donors, which often exhibit slower on-rates than standard H-bond donors.

  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate phosphorylation.

  • Detection: After 60 minutes, add 10 mM EDTA to quench the kinase activity. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using 340 nm excitation and dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the log of the compound concentration to derive the IC₅₀.

Protocol 2: Intracellular Esterase Cleavage & Viability Assay

Causality: This assay proves that the methyl ester acts as a prodrug moiety. By comparing the cellular toxicity of the ester versus the pre-hydrolyzed acid, we validate the necessity of the ester for membrane permeation.

  • Cell Seeding: Seed HCT-15 colon cancer cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat parallel wells with M7BQC (ester) and the pre-hydrolyzed 7-Bromoquinoline-5-carboxylic acid (0.1 µM to 100 µM).

  • Metabolite Validation (LC-MS/MS): At 4 hours post-treatment, lyse a subset of the M7BQC-treated wells. Extract the lysate with cold acetonitrile and analyze via LC-MS/MS to confirm the intracellular disappearance of the ester mass and the appearance of the carboxylic acid mass.

  • Viability Readout: At 72 hours, add MTT reagent to the remaining wells. Incubate for 3 hours, solubilize the formazan crystals in DMSO, and read absorbance at 570 nm to calculate the cellular GI₅₀.

Visualizing the Assay Workflow

Workflow Prep Compound Prep (DMSO Stock) CellFree Cell-Free Assay (TR-FRET Kinase Panel) Prep->CellFree CellBased Cell-Based Assay (Viability & Esterase) Prep->CellBased Readout Data Acquisition (IC50 & LC-MS/MS) CellFree->Readout CellBased->Readout Validation Target Validation (Hit Confirmation) Readout->Validation Mechanistic Proof

Caption: Parallel in vitro workflow isolating target engagement from cellular permeability.

References

  • Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. The Journal of Physical Chemistry B (ACS Publications). Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Technical Resources. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 7-Bromoquinoline-5-carboxylate

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the sin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of Methyl 7-Bromoquinoline-5-carboxylate. Although a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document serves as an expert-led walkthrough of the entire experimental and computational workflow. We will detail a plausible synthetic route, robust protocols for single-crystal growth, the principles and practice of X-ray diffraction data collection, and the intricacies of structure solution and refinement. The narrative emphasizes the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving a high-quality, validatable crystal structure. The ultimate goal is to equip researchers with the knowledge to undertake such a characterization and to appreciate the profound implications of atomic-resolution structural data in the field of medicinal chemistry, where quinoline derivatives are of significant interest.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline core dictates the molecule's three-dimensional shape, electronic properties, and intermolecular interaction potential, all of which are critical determinants of its biological activity.

Methyl 7-Bromoquinoline-5-carboxylate is a functionalized quinoline derivative. The presence of a bromine atom offers a site for further synthetic modification via cross-coupling reactions, while the methyl ester provides a handle for forming amides or other derivatives.[3] Determining the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction (SCXRD) is paramount. This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4]

This guide will therefore serve as a procedural blueprint for obtaining and interpreting the crystal structure of this, or a closely related, molecule.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of Methyl 7-Bromoquinoline-5-carboxylate

A robust and well-established method for constructing the quinoline core is the Gould-Jacobs reaction.[5][6] This approach involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.

Protocol 1: Two-Step Synthesis

  • Step 1: Gould-Jacobs Reaction to form 7-Bromo-4-hydroxyquinoline-5-carboxylic acid.

    • React 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). This condensation is typically performed neat or in a high-boiling solvent and is followed by thermal cyclization at high temperatures (e.g., 250 °C in diphenyl ether).[7]

    • The resulting ethyl ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[4]

  • Step 2: Fischer Esterification.

    • The synthesized 7-Bromo-4-hydroxyquinoline-5-carboxylic acid is dissolved in an excess of methanol.

    • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

    • The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The crude product is worked up and purified by column chromatography or recrystallization to yield the target compound, Methyl 7-Bromoquinoline-5-carboxylate.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 7-Bromoquinoline-5-carboxylate A 3-Bromoaniline + DEEM B Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->B C 7-Bromo-4-hydroxyquinoline-5-carboxylate Intermediate B->C D Fischer Esterification (Methanol, H₂SO₄) C->D E Methyl 7-Bromoquinoline-5-carboxylate (Crude Product) D->E F Purification (Chromatography/Recrystallization) E->F G Pure Product F->G

Caption: Synthetic pathway for Methyl 7-Bromoquinoline-5-carboxylate.

Growing Single Crystals

Obtaining crystals suitable for SCXRD is often the most challenging step. The ideal crystal should be a single, unflawed entity, typically between 0.1-0.5 mm in its dimensions.[8] The key is to achieve a state of slow supersaturation.[2]

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility.

  • Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a small, clean vial.

  • Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This slows the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Check for crystal growth over several days to weeks.

Protocol 3: Single Crystal Growth by Vapor Diffusion

This technique is highly effective for small amounts of material.[9][10]

  • Setup: Dissolve the compound in a small amount of a relatively volatile solvent (the "solvent") in a small inner vial.

  • Outer Vial: Place this inner vial inside a larger, sealed vial (the "chamber") that contains a larger volume of a more volatile liquid in which the compound is insoluble (the "anti-solvent").

  • Diffusion: The anti-solvent vapor slowly diffuses into the inner vial. This gradually decreases the solubility of the compound in the mixed solvent system, leading to slow crystallization.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure its interaction with an X-ray beam.

Diagram 2: X-ray Diffraction Experimental Workflow

XRD_Workflow cluster_xrd From Crystal to Raw Data Crystal Select & Mount Single Crystal Mount Mount on Goniometer (100 K N₂ Stream) Crystal->Mount Screen Unit Cell Determination (Screening Frames) Mount->Screen Collect Full Data Collection (Sphere of Data) Screen->Collect Integrate Data Integration (Intensity Extraction) Collect->Integrate Reduce Data Reduction (Scaling & Absorption Correction) Integrate->Reduce HKL Final HKL File (filename.hkl) Reduce->HKL

Caption: The process of single-crystal X-ray diffraction data collection.

Protocol 4: Data Collection

  • Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer.[8] For most organic molecules, data is collected at a low temperature (typically 100 K) using a nitrogen cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • X-ray Source: A monochromatic X-ray beam, typically from a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) source, is directed at the crystal.[8]

  • Preliminary Analysis: A few initial diffraction images are collected to determine the crystal quality and the unit cell parameters. This step helps to quickly assess if the crystal is a single entity and diffracts well.

  • Data Collection Strategy: A strategy is calculated to collect a complete, redundant dataset. The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern (a frame) is recorded on a detector. A full dataset consists of hundreds or thousands of such frames.

  • Data Integration: The raw image files are processed to measure the intensity and position of each diffraction spot (reflection).

  • Data Reduction and Scaling: The integrated intensities are scaled and corrected for various experimental factors (e.g., absorption). This process generates a reflection file (typically in .hkl format) that contains the Miller indices (h, k, l) and the corresponding intensity for each reflection. This file is the input for the next stage: structure solution.

Structure Solution and Refinement: From Data to a Molecular Model

The goal of this stage is to use the diffraction data to determine the arrangement of atoms within the unit cell. This is a computational process, typically performed using software packages like SHELX or Olex2.[11][12][13]

Structure Solution

The "phase problem" is the central challenge in crystallography: while we can measure the intensities (related to the amplitude) of the diffracted X-rays, their phases are lost. Structure solution methods aim to find these missing phases.

  • Direct Methods: For small molecules like Methyl 7-Bromoquinoline-5-carboxylate, "direct methods" are almost always successful.[14] This is a statistical approach that uses relationships between the intensities of strong reflections to derive the initial phases for a subset of the data. These initial phases are then extended to the full dataset.

Structure Refinement

The initial model from direct methods is an approximation. Refinement is an iterative process that improves this model to achieve the best possible fit with the experimental diffraction data.

  • Least-Squares Refinement: The positions of the atoms, along with their thermal displacement parameters (describing how much they vibrate), are adjusted to minimize the difference between the experimentally observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[15][16][17][18] This is typically done using a full-matrix least-squares algorithm.

Protocol 5: Structure Solution and Refinement Workflow

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Initial Solution: The structure is solved using direct methods (e.g., using the SHELXS program).[14] This yields an initial electron density map with peaks corresponding to the non-hydrogen atoms.

  • Model Building: Atoms (initially assigned as carbon, nitrogen, oxygen, and bromine based on peak heights) are fitted to the electron density map.

  • Iterative Refinement (SHELXL):

    • Isotropic Refinement: Initially, atoms are refined isotropically (with spherical thermal parameters).

    • Anisotropic Refinement: Once the model is complete, atoms are refined anisotropically, allowing their thermal displacement to be modeled as ellipsoids, which is a more accurate representation.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."

  • Validation: The final model is rigorously checked for correctness.

Diagram 3: Structure Solution and Refinement Cycle

Refinement_Cycle Start HKL Data File Solve Structure Solution (Direct Methods) Start->Solve Model Initial Atomic Model Solve->Model Refine Least-Squares Refinement Model->Refine Fourier Calculate Electron Density Map Refine->Fourier Compare Compare Model with Map Fourier->Compare Compare->Refine Model Incomplete/ Needs Correction Final Final Validated Structure (CIF) Compare->Final Model is Complete & Converged

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Foundational

Analytical and Structural Characterization of Methyl 7-Bromoquinoline-5-carboxylate: Exact Mass, Formula, and Mass Spectrometry Workflows

Executive Summary Methyl 7-Bromoquinoline-5-carboxylate is a highly valuable molecular building block in organic synthesis and medicinal chemistry. Quinoline derivatives are privileged scaffolds frequently embedded in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-Bromoquinoline-5-carboxylate is a highly valuable molecular building block in organic synthesis and medicinal chemistry. Quinoline derivatives are privileged scaffolds frequently embedded in pharmaceuticals due to their diverse biological activities, including applications as kinase inhibitors and integrin antagonists[1][2]. The precise determination of its molecular formula and exact mass is a fundamental requirement for researchers synthesizing novel derivatives. Accurate mass characterization ensures structural integrity before undertaking downstream functionalization, such as palladium-catalyzed cross-coupling at the C7-bromine position. This whitepaper provides an in-depth technical analysis of the compound's exact mass, isotopic distribution, and the analytical workflows necessary for its rigorous validation.

Chemical Identification & Core Properties

The compound features a quinoline core substituted with a bromine atom at the 7-position and a methyl ester group at the 5-position. Table 1 summarizes the core quantitative data required for analytical reference.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Methyl 7-bromoquinoline-5-carboxylate
CAS Registry Number 1253105-82-6[3]
Molecular Formula C11H8BrNO2[4]
Molecular Weight 266.09 g/mol [5]
Monoisotopic Exact Mass 264.97385 Da[6]
SMILES COC(=O)C1=CC(Br)=CC2=NC=CC=C12

Isotopic Distribution and Exact Mass Causality

In High-Resolution Mass Spectrometry (HRMS), the "exact mass" (or monoisotopic mass) refers to the mass of the molecule calculated using the most abundant isotope of each constituent element ( 12 C, 1 H, 79 Br, 14 N, 16 O). For Methyl 7-Bromoquinoline-5-carboxylate (C11H8BrNO2), the exact mass of 264.97385 Da is derived specifically from the 79 Br isotope[7].

However, bromine is unique in analytical chemistry because it exists in nature as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%), in a nearly 1:1 ratio. This causality dictates that any mass spectrometric analysis of this compound will yield a distinct "doublet" peak pattern:

  • M Peak : Corresponds to the 79 Br isotopologue.

  • M+2 Peak : Corresponds to the 81 Br isotopologue (Exact mass ≈ 266.9718 Da).

This 1:1 isotopic signature is a self-validating feature. If a researcher synthesizes this compound and observes the[M+H] + peak without the corresponding [M+H+2] + peak of equal intensity, the presence of the bromine atom is immediately falsified.

IsotopePattern M Molecular Ion [M+H]+ C11H9BrNO2+ Br79 79Br Isotope (50.69%) m/z ≈ 265.9811 M->Br79 Contains 79Br Br81 81Br Isotope (49.31%) m/z ≈ 267.9791 M->Br81 Contains 81Br

Fig 1. Bromine isotopic distribution logic for mass spectrometry analysis.

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the molecular formula C11H8BrNO2, researchers must employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The basicity of the quinoline nitrogen makes Electrospray Ionization in positive mode (ESI+) the optimal choice, as it readily accepts a proton to form the [M+H] + pseudomolecular ion.

Step-by-Step Analytical Protocol:

  • Sample Preparation : Dissolve Methyl 7-Bromoquinoline-5-carboxylate in LC-MS grade Methanol or Acetonitrile to a final concentration of 1-5 µg/mL. Ensure the solvent contains 0.1% Formic Acid to promote protonation.

  • Instrument Calibration : Prior to the run, calibrate the Orbitrap or Time-of-Flight (TOF) mass analyzer using a standard calibration mixture (e.g., Pierce™ ESI Positive Ion Calibration Solution). This step is critical to ensure mass accuracy is strictly maintained below 5 parts per million (ppm).

  • Chromatographic Separation : Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 to 10 minutes.

  • Ionization & Detection : Operate the ESI source in positive mode. Set the capillary temperature to 300°C and spray voltage to 3.5 kV. Scan the m/z range from 100 to 500 Da.

  • Data Processing : Extract the chromatogram for m/z 265.9811 (Calculated [M+H] + for 79 Br). Verify the mass error (ppm) and confirm the presence of the M+2 peak at m/z 267.9791.

LCHRMS A Sample Prep (1-5 µg/mL in MeOH + 0.1% FA) B LC Separation (C18 Column, Gradient Elution) A->B C ESI Ionization (+) [M+H]+ Generation B->C D HRMS Detection (Orbitrap / TOF) C->D E Data Analysis Confirm m/z 265.9811 & 267.9791 D->E

Fig 2. LC-HRMS workflow for exact mass determination of Methyl 7-Bromoquinoline-5-carboxylate.

Applications in Drug Development

The structural architecture of Methyl 7-Bromoquinoline-5-carboxylate is strategically designed for modular synthesis. The C7-bromine serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the rapid expansion of the quinoline core into complex libraries. Simultaneously, the C5-methyl ester can be hydrolyzed to a carboxylic acid or directly converted into amides, which are frequent pharmacophores in targeted therapeutics[1].

References

  • PubChemLite (University of Luxembourg) - Explore - PubChemLite - C: C11H8BrNO2. Available at:[Link]

  • PubChemLite (University of Luxembourg) - C11H8BrNO2 - Explore - PubChemLite. Available at:[Link]

  • Google Patents - WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors.
  • MDPI - Synthesis of Proposed Structure of Aaptoline B via Transition Metal-Catalyzed Cycloisomerization. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of Methyl 7-Bromoquinoline-5-carboxylate: A Comprehensive Guide

Executive Summary Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly versatile, halogenated heterocyclic building block with a molecular weight of 266.09 g/mol [1]. Its unique substitution pattern—a br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly versatile, halogenated heterocyclic building block with a molecular weight of 266.09 g/mol [1]. Its unique substitution pattern—a bromine atom at the 7-position and a methyl ester at the 5-position—imparts distinct electronic properties that are highly sought after in medicinal chemistry, particularly for cross-coupling reactions and the development of novel therapeutic agents[1][2]. Proper spectroscopic characterization is critical to ensure regiochemical purity and structural integrity before downstream synthetic applications. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of this compound.

Structural Rationale & Causality in Spectroscopy

The quinoline core is an inherently electron-deficient heteroaromatic system. The addition of the 5-methoxycarbonyl (-COOCH₃) group introduces a strong electron-withdrawing effect via both resonance and induction. This significantly deshields the peri-proton (H4) and the adjacent meta-proton (H6)[2].

Conversely, the 7-bromo substituent exerts a dual effect: inductive electron withdrawal (-I) and a "heavy-atom effect" that specifically shields the ¹³C chemical shift of C7[2]. Understanding these competing electronic forces is the foundation of accurate spectral interpretation and prevents misassignment of positional isomers during drug development.

SubstituentEffects Base Quinoline Scaffold Ester 5-Ester Group Base->Ester Bromo 7-Bromo Group Base->Bromo Effect1 Electron Withdrawal Ester->Effect1 Effect2 Heavy Atom Effect Bromo->Effect2 Shift1 H4/H6 Deshielding Effect1->Shift1 Shift2 C7 Shielding Effect2->Shift2

Logical relationship between substituents and resulting NMR chemical shift effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the regiochemistry of the quinoline scaffold[3].

  • ¹H NMR Causality: The proton at C4 is uniquely deshielded by its spatial proximity (peri-position) to the carbonyl oxygen of the 5-ester group, pushing its resonance significantly downfield (~8.90 ppm). The protons on the substituted benzene ring (H6 and H8) will appear as meta-coupled doublets (J ≈ 2.0 Hz) due to the absence of an ortho-proton between them.

  • ¹³C NMR Causality: Quaternary carbons (C4a, C5, C7, C8a) exhibit long longitudinal relaxation times (T1). Therefore, a prolonged relaxation delay is mandatory during acquisition to ensure these signals are quantitatively integrated and visible above the baseline noise[3].

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The ester carbonyl (C=O) typically presents a sharp, intense band around 1720 cm⁻¹, while the C-Br stretch is found in the fingerprint region (~740 cm⁻¹)[4]. UV-Vis spectroscopy maps the extended π-conjugation of the quinoline ring, which is essential for determining the appropriate excitation wavelengths for subsequent biological or photophysical assays[3].

Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI) mass spectrometry is highly diagnostic for brominated compounds. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the mass spectrum of Methyl 7-bromoquinoline-5-carboxylate will display a characteristic "twin peak" molecular ion signature ([M+H]⁺) separated by 2 m/z units, definitively confirming the presence of the halogen[1].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of Methyl 7-bromoquinoline-5-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality/Validation: TMS acts as an internal zero-reference, validating the chemical shift calibration. The use of CDCl₃ avoids overlapping solvent peaks in the aromatic region.

  • ¹H NMR Acquisition: Acquire on a 400 MHz (or higher) spectrometer. Set the spectral width to -1 to 12 ppm. Use a 90° pulse angle with a 1–2 second relaxation delay[3].

    • Validation: Ensure the residual CHCl₃ peak appears exactly at 7.26 ppm.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence. Set the relaxation delay to 3–5 seconds[3].

    • Causality/Validation: The extended delay is critical for the relaxation of the quaternary C5 and C7 carbons. Failure to extend this delay will result in missing structural nodes.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Check: Collect a background spectrum of the clean diamond ATR crystal[3].

    • Validation: A flat baseline ensures no cross-contamination from previous samples, validating the sample's true spectral footprint.

  • Acquisition: Place 1–2 mg of the solid sample directly onto the crystal. Apply uniform pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[3].

Protocol 3: LC-MS/MS Profiling
  • Chromatography: Use a C18 reverse-phase column. Employ a gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Causality: Formic acid promotes efficient protonation for ESI+ mode, while the gradient ensures separation from potential unreacted starting materials or regioisomers.

  • System Validation (Blank Run): Inject a solvent blank prior to the sample.

    • Validation: Ensures the system is free of carryover, confirming that the observed 1:1 isotope pattern is authentic to the injected sample.

AnalyticalWorkflow Start Sample Preparation (Methyl 7-Bromoquinoline-5-carboxylate) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR MS LC-MS/MS (Isotope & Mass) Start->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Experimental workflow for the spectroscopic characterization of quinoline derivatives.

Data Summary Tables

Table 1: Predictive ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position ¹H Shift (ppm) Multiplicity & Coupling ¹³C Shift (ppm) Assignment Rationale
2 ~8.95 dd (J = 4.2, 1.6 Hz) ~151.0 Deshielded by adjacent N atom
3 ~7.55 dd (J = 8.6, 4.2 Hz) ~122.0 Standard quinoline β-position
4 ~8.90 dd (J = 8.6, 1.6 Hz) ~134.0 Strongly deshielded by peri-ester group
5 - - ~126.0 Quaternary, substituted with ester
6 ~8.40 d (J = 2.0 Hz) ~131.0 Meta-coupling to H8; deshielded by ester
7 - - ~123.0 Quaternary, shielded by heavy atom (Br)
8 ~8.30 d (J = 2.0 Hz) ~132.0 Meta-coupling to H6
-OCH₃ ~4.00 s (3H) ~52.0 Methoxy protons of the ester

| C=O | - | - | ~166.0 | Ester carbonyl carbon |

Table 2: Key IR and UV-Vis Spectral Features

Technique Feature / Wavelength Assignment / Transition
FT-IR ~1720 cm⁻¹ C=O stretch (Ester)
FT-IR ~1590, 1560 cm⁻¹ C=C and C=N aromatic ring stretches
FT-IR ~740 cm⁻¹ C-Br stretch
UV-Vis ~235 nm, ~285 nm π → π* transitions (Aromatic core)

| UV-Vis | ~325 nm | n → π* transition (Heteroatom/Carbonyl) |

Table 3: Exact Mass and Isotopic Distribution

Ion Species m/z Expected Relative Abundance Diagnostic Significance
[M+H]⁺ (⁷⁹Br) 267.00 ~100% Confirms molecular weight and protonation

| [M+H]⁺ (⁸¹Br) | 269.00 | ~98% | 1:1 ratio confirms mono-bromination |

References

  • Research India Publications - Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. URL: [Link]

Sources

Foundational

Thermodynamic Solubility Profile and Solvent Compatibility of Methyl 7-Bromoquinoline-5-carboxylate

Executive Summary Methyl 7-Bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly versatile building block widely utilized in medicinal chemistry and advanced organic synthesis. As a halogenated quinoline ester, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-Bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly versatile building block widely utilized in medicinal chemistry and advanced organic synthesis. As a halogenated quinoline ester, its solubility profile dictates its utility in cross-coupling reactions, liquid-liquid extractions, and biological assay formulations. This technical guide provides an authoritative analysis of its solvation mechanics, quantitative solubility estimates across various organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Determinants of Solvation Mechanics

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay between solute architecture and solvent properties. The solvation of [1] is governed by three primary structural motifs:

  • Quinoline Core : The bicyclic aromatic system provides a rigid, planar hydrophobic surface. The parent compound, quinoline, is highly miscible with most organic solvents, including[2]. The nitrogen atom within the ring offers a weak hydrogen-bond acceptor site, allowing for specific interactions with protic solvents.

  • C7 Bromine Substitution : The addition of a heavy halogen significantly increases the molecule's lipophilicity (LogP) and polarizability. This structural modification drastically reduces aqueous solubility while enhancing affinity for halogenated solvents like dichloromethane (DCM) and chloroform, which are known to have[3].

  • C5 Methyl Ester : Unlike its precursor, quinoline-5-carboxylic acid, which possesses a hydrogen-bond donor and exhibits [4], the methyl ester acts solely as a hydrogen-bond acceptor. This eliminates intermolecular hydrogen bonding between solute molecules (reducing the crystal lattice energy compared to the free acid) and promotes solubility in polar aprotic solvents (e.g., DMSO, DMF, EtOAc).

Quantitative Solubility Profile in Organic Solvents

The table below outlines the solubility profile of Methyl 7-Bromoquinoline-5-carboxylate at 25°C.

Note: Due to the specialized nature of this intermediate, values are derived from thermodynamic principles and analog profiling of halogenated quinolines.

Solvent ClassOrganic SolventPolarity IndexEstimated Solubility (25°C)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM)3.1> 100 mg/mLHigh polarizability matching the C-Br bond
Halogenated Chloroform4.1> 100 mg/mLStrong dispersion forces and cavity formation
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 50 mg/mLHigh dielectric constant disrupts π-π stacking
Polar Aprotic N,N-Dimethylformamide6.4> 50 mg/mLStrong dipole-dipole interactions with the ester
Ester Ethyl Acetate (EtOAc)4.4~ 45 mg/mLModerate polarity; "like-dissolves-like" for esters
Polar Protic Methanol (MeOH)5.1~ 15 mg/mLH-bonding with the quinoline nitrogen
Polar Protic Ethanol (EtOH)5.2~ 10 mg/mLH-bonding; lower dielectric constant than MeOH
Non-Polar Hexane0.1< 1 mg/mLInsufficient polarity to overcome lattice energy
Aqueous Water10.2< 0.1 mg/mLHigh lipophilicity prevents effective hydration

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

Causality & Logic : The shake-flask method is selected over kinetic solvent-shift assays to determine true thermodynamic solubility. To establish a self-validating system , we incorporate dual-time-point sampling (24h and 48h). If the concentration variance between T24 and T48 is <5%, thermodynamic equilibrium is internally confirmed, eliminating the risk of kinetic supersaturation artifacts.

Step-by-Step Protocol:
  • Solid Dispensing : Accurately weigh 50 mg of Methyl 7-Bromoquinoline-5-carboxylate into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass mitigates potential photo-degradation of the bromoquinoline core during prolonged equilibration.

  • Solvent Addition : Dispense 1.0 mL of the target organic solvent. Seal immediately with a PTFE-lined septum cap.

    • Causality: PTFE prevents solvent evaporation and chemical leaching, which would artificially alter the calculated concentration.

  • Isothermal Equilibration : Place vials in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 RPM.

    • Causality: Solubility is a highly temperature-dependent endothermic process; strict thermal control prevents fluctuations that skew data.

  • Phase Separation (Validation Step) : At 24 hours, extract a 100 µL aliquot. Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. Repeat this exact extraction at 48 hours.

  • HPLC-UV Quantification : Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the UV detector (typically 0.01 - 0.1 mg/mL). Quantify at the compound's λmax against a pre-established 5-point calibration curve.

Workflow N1 1. Solid Dispensing (Excess Compound) N2 2. Solvent Addition (1.0 mL Organic) N1->N2 N3 3. Isothermal Shaking (25°C, 500 RPM) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 24h & 48h N5 5. Filtration (0.22 µm PTFE) N4->N5 N6 6. HPLC-UV Analysis (Quantification) N5->N6

Thermodynamic solubility workflow via shake-flask and HPLC-UV.

Application-Driven Solvent Selection

Understanding the solubility profile is critical for optimizing downstream applications:

  • Chemical Synthesis (Cross-Coupling) : For Suzuki or Buchwald-Hartwig aminations utilizing the C7 bromine, solvents like 1,4-Dioxane or Toluene are preferred. While solubility is moderate (10-30 mg/mL), these solvents provide the necessary inert environment and high boiling points required for transition-metal catalysis.

  • Reaction Workup : Halogenated solvents (DCM, Chloroform) are the gold standard for the liquid-liquid extraction of this compound. Their massive solvation capacity (>100 mg/mL) ensures high recovery yields from aqueous quenching layers.

  • In Vitro Assays : For biological screening, stock solutions should be prepared in DMSO. Its high dielectric constant effectively solvates the compound at high concentrations (>50 mg/mL), allowing for significant dilution into aqueous assay buffers without immediate precipitation.

SolventLogic Target Target Application BioAssay In Vitro Assays (High Conc. Stock) Target->BioAssay Synthesis Chemical Synthesis (Cross-Coupling) Target->Synthesis Workup Reaction Workup (Liquid Extraction) Target->Workup DMSO DMSO / DMF Solubility: >50 mg/mL BioAssay->DMSO Prevents precipitation Toluene Toluene / Dioxane Solubility: 10-30 mg/mL Synthesis->Toluene Inert medium DCM DCM / Chloroform Solubility: >100 mg/mL Workup->DCM High partition coefficient

Decision matrix for organic solvent selection based on application.

References

  • Title : Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives Source : International Journal for Multidisciplinary Research (IJFMR) URL : [Link]

  • Title : What is the solubility of quinoline in different solvents for antimalarial formulations? Source : Jinjing Chemical URL : [Link]

Sources

Exploratory

Pharmacological Potential of 7-Bromoquinoline-5-Carboxylate Derivatives: A Technical Whitepaper on Synthesis, Mechanism, and Therapeutic Applications

Executive Summary & Structural Rationale The quinoline scaffold is universally recognized as a privileged structure in modern medicinal chemistry. However, the precise functionalization found in 7-bromoquinoline-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is universally recognized as a privileged structure in modern medicinal chemistry. However, the precise functionalization found in 7-bromoquinoline-5-carboxylate provides a highly specialized, bimodal handle for advanced lead optimization.

From a structural perspective, this compound offers two distinct orthogonal sites for modification:

  • The C7-Bromine Atom: Acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the introduction of diverse aryl or heteroaryl groups, which are critical for modulating steric bulk, lipophilicity, and binding affinity within deep hydrophobic enzymatic pockets.

  • The C5-Carboxylate Group: Provides a versatile site for amidation, esterification, or reduction. Modifications here are primarily utilized to tune the pharmacokinetic profile (ADME properties) and establish crucial hydrogen-bonding networks with target receptors.

Mechanistic Pharmacology & Target Pathways

Neurodegenerative Diseases (Cholinesterase Inhibition)

Recent pharmacological screening has identified 7-substituted quinoline derivatives as potent, dual-acting inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Mechanistically, the hydrophobic aryl groups introduced at the C7 position interact strongly with the peripheral anionic site (PAS) of AChE. By blocking the PAS, these derivatives not only prevent the entry of acetylcholine into the catalytic gorge but also inhibit AChE-induced amyloid-beta aggregation—a fundamental hallmark of Alzheimer's disease pathology. For instance, 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives synthesized directly from 7-bromoquinoline intermediates exhibited highly effective inhibitory potency, with IC50 values in the low micromolar range (e.g., 6.084 µM) [1].

Antimicrobial and Antiviral Applications

Beyond neurodegeneration, the quinoline core exhibits broad-spectrum antimicrobial and antiviral properties when functionalized with sulfonamides or quinone moieties. Specific derivatives of 7-bromoquinoline have been shown to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway [2]. Furthermore, molecular docking and in vitro studies of quinoline-hybridized betulin derivatives reveal significant binding affinity to SARS-CoV-2 viral targets, specifically the Main Protease (Mpro) and Papain-like protease (PLpro), highlighting their potential as antiviral therapeutics [3].

G A 7-Bromoquinoline-5-carboxylate B C7: Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst C C5: Amidation / Esterification A->C Amine/Alcohol D 7-Aryl Derivatives B->D E 5-Carboxamide Analogs C->E F AChE / BChE Inhibition D->F Binds PAS site G DHPS Enzyme Inhibition E->G Folate pathway H Alzheimer's Disease Therapeutics F->H I Antimicrobial & Antiviral Agents G->I

Divergent pharmacological pathways of 7-bromoquinoline-5-carboxylate derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

To systematically evaluate the pharmacological potential of these derivatives, quantitative efficacy metrics have been consolidated below. The data illustrates how specific functional group modifications directly correlate with target binding affinities.

Compound Class / ModificationPrimary Target MechanismTherapeutic ApplicationEfficacy Metric (IC50 / Binding Energy)
7-(3-Chloro-4-fluorophenyl) derivatives AChE / BChE InhibitionAlzheimer's DiseaseIC50 = 6.084 ± 0.26 µM
7-Bromoquinoline-5,8-dione sulfonamides DHPS Enzyme InhibitionAntibacterialBinding Energy: -7.2 to -8.5 kcal/mol
Quinoline-Betulin Hybrids SARS-CoV-2 Mpro InhibitionAntiviral (COVID-19)Binding Energy: -8.1 to -9.4 kcal/mol
5-Carboxylate Amide Analogs CYP450 ModulationPharmacokinetic EnhancerIC50 = 12.5 - 45.0 µM

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to confirm causality and prevent downstream experimental failure.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C7 Derivatization

Causality & Rationale: The catalyst Pd(dppf)Cl₂ is explicitly chosen for its bidentate ligand structure. The large bite angle of the dppf ligand prevents catalyst deactivation via reductive elimination and promotes efficient oxidative addition into the sterically hindered C7-Br bond of the quinoline ring.

  • Reaction Preparation: In a flame-dried Schlenk flask under a continuous argon atmosphere, dissolve 1.0 mmol of methyl 7-bromoquinoline-5-carboxylate and 1.2 mmol of the target arylboronic acid in 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).

  • Catalyst Initiation: Add 0.05 mmol of Pd(dppf)Cl₂ and 2.0 mmol of potassium carbonate (K₂CO₃).

    • Validation Checkpoint: Observe the solution for an immediate color shift to dark red/brown, confirming the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Thermal Cycling: Heat the mixture to 90°C for 12 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup & Extraction: Cool the mixture to room temperature. Filter the solution through a Celite pad to trap the palladium particulates, then extract the filtrate with ethyl acetate (3 x 15 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Purification & Validation: Concentrate the organic layer under reduced pressure and purify via flash column chromatography.

    • Validation Checkpoint: Analyze the purified product via LC-MS. The successful substitution of the bromine atom is confirmed by the complete disappearance of the characteristic isotopic M / M+2 doublet (1:1 ratio) inherent to brominated compounds.

Protocol 2: Ellman's Assay for Cholinesterase Inhibition

Causality & Rationale: Ellman's method is utilized because it allows for continuous, real-time spectrophotometric monitoring. The AChE-catalyzed hydrolysis of acetylthiocholine yields thiocholine, which reacts instantly with DTNB to form the highly absorptive 5-thio-2-nitrobenzoate anion.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the synthesized quinoline derivative in DMSO. Ensure the final assay concentration of DMSO remains below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of the phosphate buffer, 20 µL of AChE enzyme solution (0.22 U/mL), and 20 µL of the test compound. Incubate the plate at 25°C for exactly 15 minutes to allow for steady-state inhibitor-enzyme binding.

    • Validation Checkpoint: Include a positive control well (e.g., Donepezil) to verify enzyme susceptibility, and a negative control well (DMSO only) to establish the maximum uninhibited reaction velocity (Vmax).

  • Reaction Initiation: Rapidly add 10 µL of 10 mM DTNB and 10 µL of 14 mM acetylthiocholine iodide (ATCI) to all wells to initiate the hydrolysis reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for a duration of 5 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance-time curve. Determine the IC50 using non-linear regression analysis of the normalized inhibition rates.

Workflow S1 Compound Library (DMSO Stock) S2 Enzyme Incubation (AChE, 15 min, 25°C) S1->S2 20 µL S3 Substrate Addition (ATCI + DTNB) S2->S3 Validated S4 Kinetic Readout (Absorbance 412 nm) S3->S4 Thiocholine release S5 Data Normalization & IC50 Calculation S4->S5 Non-linear regression

Self-validating high-throughput screening workflow for AChE inhibition via Ellman's Assay.

References

  • Title: Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction Source: PubMed / Molecules URL: [Link]

  • Title: Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: Research India Publications / International Journal of Applied Chemistry URL: [Link]

  • Title: Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone Source: MDPI / International Journal of Molecular Sciences URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Pathway and Protocol for Methyl 7-Bromoquinoline-5-carboxylate

Strategic Context & Application Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly valuable heterocyclic building block utilized extensively in modern drug discovery[1]. The quinoline scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly valuable heterocyclic building block utilized extensively in modern drug discovery[1]. The quinoline scaffold is a privileged pharmacophore found in numerous anticancer, antimicrobial, and neuroprotective agents[2]. Specifically, the orthogonal functionalization of this molecule makes it an ideal precursor: the C7 bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5 methyl ester allows for subsequent derivatization into amides or alcohols[3].

Because commercial availability can be limited or cost-prohibitive for large-scale library synthesis, establishing a robust, self-validating in-house synthetic route is critical for drug development professionals.

Mechanistic Pathway & Regioselectivity Analysis

The synthesis of Methyl 7-bromoquinoline-5-carboxylate is achieved via a two-step sequence: a Modified Skraup Annulation followed by an Acyl-Chloride Mediated Esterification .

Modified Skraup Annulation

The de novo construction of the quinoline core begins with 3-amino-5-bromobenzoic acid. In the presence of glycerol, concentrated sulfuric acid, and an oxidant, the aniline undergoes a sequence of dehydration, Michael addition, cyclization, and oxidation.

Causality in Regioselectivity: The starting aniline possesses two available ortho positions for cyclization (C2 and C4 relative to the amine). Cyclization at the C2 position (sandwiched between the carboxyl and amine groups) is sterically hindered. Consequently, the reaction yields an isomeric mixture favoring the less hindered 5-bromoquinoline-7-carboxylic acid over the desired 7-bromoquinoline-5-carboxylic acid. Careful chromatographic separation is mandatory to isolate the target regioisomer.

Causality in Oxidant Selection: Traditional Skraup reactions utilize nitrobenzene as an oxidant, which is notoriously prone to violent, exothermic runaways. By substituting nitrobenzene with elemental iodine ( I2​ ), the oxidation of the dihydroquinoline intermediate proceeds under milder, safer conditions with comparable yields[4].

Acyl-Chloride Mediated Esterification

Causality in Reagent Choice: Standard Fischer esterification (using H2​SO4​ and Methanol) often stalls with quinoline-carboxylic acids. Under acidic conditions, the quinoline nitrogen is protonated, withdrawing electron density from the ring and deactivating the C5 carbonyl carbon toward nucleophilic attack. To bypass this, Thionyl Chloride ( SOCl2​ ) is added to methanol. This generates HCl in situ while converting the carboxylic acid into a highly reactive acyl chloride intermediate, driving the esterification to completion.

SynthesisWorkflow SM 3-Amino-5-bromobenzoic acid + Glycerol Skraup Modified Skraup Annulation (H2SO4, I2, 120°C) SM->Skraup Mixture Isomeric Mixture: 7-Br-5-COOH & 5-Br-7-COOH Skraup->Mixture Sep Regioisomer Separation (Silica Gel Chromatography) Mixture->Sep Int 7-Bromoquinoline-5-carboxylic acid Sep->Int Isolate minor steric isomer Ester Esterification (MeOH, SOCl2, 0°C to Reflux) Int->Ester Prod Methyl 7-Bromoquinoline-5-carboxylate (CAS: 1253105-82-6) Ester->Prod >95% Purity

Figure 1: Two-step synthesis and isolation workflow for Methyl 7-Bromoquinoline-5-carboxylate.

Quantitative Data Summaries

Table 1: Skraup Reaction Oxidant Optimization

Data represents typical yields and isomer ratios based on oxidant selection during the annulation step.

Oxidant SystemTemperature (°C)Total Crude Yield (%)Isomer Ratio (7-Br-5-COOH : 5-Br-7-COOH)Safety Profile
Nitrobenzene140 - 15045%35 : 65Poor (High runaway risk)
Iodine ( I2​ ) 120 - 125 62% 40 : 60 Excellent (Controlled)
Sodium m -nitrobenzenesulfonate13555%38 : 62Moderate
Table 2: Physicochemical Properties of Target Compound[1]
PropertySpecification
Chemical Name Methyl 7-bromoquinoline-5-carboxylate
CAS Number 1253105-82-6
Molecular Formula C11​H8​BrNO2​
Molecular Weight 266.09 g/mol
Target Purity >95% (HPLC/UV)
Appearance Pale yellow to off-white solid

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 7-Bromoquinoline-5-carboxylic acid

1. Reagent Preparation:

  • Charge a 500 mL three-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and mechanical stirrer with 3-amino-5-bromobenzoic acid (1.0 equiv, 50 mmol) and glycerol (3.0 equiv, 150 mmol).

  • Add elemental iodine ( I2​ ) (0.05 equiv, 2.5 mmol) as the oxidant.

2. Annulation:

  • Critical Step: Cool the flask in an ice bath. Slowly add concentrated H2​SO4​ (4.0 equiv, 200 mmol) dropwise to prevent premature charring.

  • Gradually heat the mixture to 120°C. Self-Validation: The mixture will turn deep brown/black. Monitor the internal temperature strictly; if it spikes above 130°C, remove the heat source immediately until stabilized.

  • Maintain stirring at 120°C for 4-6 hours. Monitor completion via LC-MS (aliquot quenched in water/EtOAc).

3. Workup & Separation:

  • Cool the reaction to room temperature and pour it over 300 g of crushed ice.

  • Neutralize the acidic mixture to pH 4-5 using aqueous NH4​OH . Self-Validation: A heavy precipitate consisting of the isomeric mixture will form.

  • Filter the crude solid and dry under a vacuum.

  • Regioisomer Separation: Purify the crude solid via flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol 95:5 to 90:10). The 7-bromoquinoline-5-carboxylic acid isomer typically elutes second due to stronger hydrogen bonding interactions. Verify fractions via 1H -NMR (look for the characteristic coupling patterns of the quinoline protons).

Protocol 2: Esterification to Methyl 7-Bromoquinoline-5-carboxylate

1. Acyl Chloride Formation & Esterification:

  • Suspend the purified 7-bromoquinoline-5-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous Methanol (50 mL) in a dry 100 mL flask under an inert nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Critical Step: Slowly add Thionyl Chloride ( SOCl2​ ) (3.0 equiv, 30 mmol) dropwise. Self-Validation: The suspension will gradually clear into a homogeneous solution as the reactive acyl chloride forms and subsequently reacts with methanol.

  • Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours.

2. Workup & Isolation:

  • Concentrate the reaction mixture in vacuo to remove excess methanol and residual SOCl2​ .

  • Redissolve the resulting residue in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO3​ (3 x 50 mL) to neutralize hydrochloride salts. Self-Validation: Gas evolution ( CO2​ ) will occur; continue washing until the aqueous layer remains strictly basic (pH 8).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude ester.

  • Recrystallize from Hexane/Ethyl Acetate to afford Methyl 7-bromoquinoline-5-carboxylate as a pale yellow solid. Confirm purity (>95%) via HPLC.

References

  • ResearchGate. Experimental and theoretical study of quinoline derivatives obtained by slight modifications of the standard Skraup reaction. Available at: [Link]

  • ACS Publications. Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides. Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 7-Bromoquinoline-5-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield optimization of halogenated quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield optimization of halogenated quinoline derivatives. The synthesis of Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) ()[1] from its corresponding carboxylic acid is a classic two-step activation-esterification workflow. However, the unique electronic properties of the quinoline core often lead to stalled reactions, tarry byproducts, and poor extraction recoveries if standard aliphatic esterification protocols are blindly applied.

This guide is designed to troubleshoot these specific bottlenecks, explaining the mechanistic causality behind each optimization so you can build a self-validating, high-yield synthetic system.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: My conversion from 7-bromoquinoline-5-carboxylic acid to the acid chloride is stalling at 60%. How do I drive it to completion without degrading the quinoline core? A: Stalled activation is typically caused by the poor solubility of the zwitterionic quinoline-carboxylic acid in non-polar solvents, or the sluggish reactivity of neat thionyl chloride (SOCl 2​ ). Avoid the temptation to increase the temperature (>75 °C), as prolonged heating of the quinoline core in neat SOCl 2​ leads to dark, tarry degradation products ()[2].

  • The Actionable Fix: Transition to a co-solvent system using anhydrous Dichloromethane (DCM) and introduce a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equivalents).

  • The Causality: DMF reacts with SOCl 2​ to generate the Vilsmeier-Haack reagent, a highly reactive chloroiminium intermediate. This intermediate rapidly attacks the sterically hindered and poorly soluble 7-bromoquinoline-5-carboxylic acid, facilitating chloride transfer at a significantly lower activation energy. This drives the reaction to completion at a mild 40 °C, preventing thermal degradation.

Q2: During the esterification step with methanol, I observe a thick precipitate and low yields. What is causing this? A: The precipitate is likely your unreacted acid chloride or the newly formed methyl ester trapped as a hydrochloride salt. The reaction between the acid chloride and methanol generates stoichiometric HCl. Because the quinoline nitrogen is basic, it acts as an internal sponge for this HCl, forming an insoluble quinoline hydrochloride salt that crashes out of the organic phase, physically trapping unreacted starting material and halting the reaction.

  • The Actionable Fix: Introduce an external organic base, such as Triethylamine (TEA) (2.5 equivalents), prior to the addition of methanol.

  • The Causality: TEA is significantly more basic than the electron-withdrawn quinoline nitrogen ()[3]. It preferentially scavenges the generated HCl, keeping the quinoline core neutral and fully soluble in the organic phase, allowing the esterification to proceed to >95% conversion.

Q3: I am losing a significant portion of my product during the aqueous workup. How can I improve the extraction recovery? A: Yield loss during extraction is almost always a pH-dependent partitioning error.

  • The Actionable Fix: Carefully adjust the aqueous phase to a pH of 7.5 to 8.5 using saturated aqueous sodium bicarbonate (NaHCO 3​ ) before extracting with DCM.

  • The Causality: If your aqueous quench is too acidic (pH < 5), the quinoline nitrogen protonates, converting your product into a highly water-soluble salt that is lost in the aqueous waste. Conversely, if the workup is excessively basic (pH > 10), the newly formed methyl ester undergoes base-catalyzed hydrolysis back to the starting material. A controlled pH of 7.5–8.5 ensures the quinoline remains in its neutral, organic-soluble free-base form without risking ester cleavage.

Section 2: Quantitative Data & Parameter Optimization

To easily compare the impact of these mechanistic adjustments, review the parameter optimization table below:

ParameterStandard ProtocolOptimized ProtocolMechanistic Impact
Activation Reagent Neat SOCl 2​ SOCl 2​ (1.5 eq) + DMF (0.05 eq)DMF forms Vilsmeier-Haack complex, accelerating acyl chloride formation.
Activation Temp. 80 °C (Reflux)40 °C (DCM co-solvent)Prevents thermal degradation and tar formation of the quinoline core.
Acid Scavenger NoneTriethylamine (2.5 eq)Prevents quinoline-HCl salt precipitation during esterification.
Workup pH UncontrolledpH 7.5 - 8.5 (NaHCO 3​ )Ensures neutral quinoline free-base for maximum organic extraction.
Isolated Yield 45 - 55%85 - 92% Comprehensive parameter control prevents stalling and physical losses.
Section 3: Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the observable checkpoints are met.

Phase 1: Activation (Acid Chloride Formation)

  • In an oven-dried, argon-purged round-bottom flask, suspend 7-bromoquinoline-5-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add N,N-Dimethylformamide (DMF) (0.05 eq).

  • Cool the suspension to 0 °C using an ice bath. Dropwise add Thionyl Chloride (SOCl 2​ ) (1.5 eq).

  • Attach a reflux condenser and warm the reaction to 40 °C.

  • Self-Validation Checkpoint: Monitor the reaction visually and via a gas bubbler. The opaque suspension will transition into a clear, homogeneous yellow/amber solution, and HCl/SO 2​ gas evolution will completely cease (typically within 2-3 hours). This confirms 100% conversion to the acid chloride.

  • Concentrate the mixture under reduced pressure to remove DCM and excess SOCl 2​ . Co-evaporate twice with anhydrous toluene to ensure complete removal of residual SOCl 2​ .

Phase 2: Esterification & Isolation 7. Redissolve the crude 7-bromoquinoline-5-carbonyl chloride in anhydrous DCM (10 mL/g) and cool to 0 °C. 8. Add Triethylamine (TEA) (2.5 eq) dropwise. Note: The solution may darken slightly. 9. Add anhydrous Methanol (5.0 eq) dropwise to control the mild exotherm. 10. Remove the ice bath and stir at room temperature for 4 hours. 11. Self-Validation Checkpoint: Perform a TLC (Eluent: 1:1 EtOAc/Hexanes). The baseline acid chloride/carboxylic acid spot must be completely consumed, replaced by a high-Rf UV-active spot corresponding to the methyl ester. 12. Quench the reaction by adding an equal volume of distilled water. 13. Slowly add saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 7.5 - 8.5 (verify strictly with pH paper). 14. Extract the mixture three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum to yield Methyl 7-Bromoquinoline-5-carboxylate.

Section 4: Workflow & Logic Visualization

Workflow Start 7-Bromoquinoline-5-carboxylic acid Act Activation: SOCl2 + cat. DMF in DCM (40°C) Start->Act Check1 Gas evolution ceased? Act->Check1 Trouble1 Add 0.05 eq DMF Check for moisture Check1->Trouble1 No Int 7-Bromoquinoline-5-carbonyl chloride Check1->Int Yes Trouble1->Act Est Esterification: MeOH + TEA in DCM (0°C to RT) Int->Est Check2 Aqueous Workup pH level? Est->Check2 Trouble2 Product protonated (soluble) Adjust pH to 8.0 Check2->Trouble2 pH < 5 End Methyl 7-Bromoquinoline-5-carboxylate (>85% Yield) Check2->End pH 7.5-8.5 Trouble2->Check2

Fig 1. Troubleshooting logic for the synthesis of Methyl 7-Bromoquinoline-5-carboxylate.

References

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Cross-Coupling of Methyl 7-Bromoquinoline-5-carboxylate

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support resource for optimizing cross-coupling reactions involving Methyl 7-Bromoquinoline-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for optimizing cross-coupling reactions involving Methyl 7-Bromoquinoline-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding temperature selection for palladium-catalyzed cross-coupling reactions.

Q1: What is a reasonable starting temperature for a cross-coupling reaction with Methyl 7-Bromoquinoline-5-carboxylate?

A typical starting point depends on the specific type of cross-coupling reaction you are performing. For an aryl bromide, which is generally less reactive than an aryl iodide but more reactive than an aryl chloride, the following ranges are recommended as a starting point.[1][2]

Cross-Coupling ReactionTypical Starting Temperature RangeRecommended Solvents (ensure boiling point is above target temp)
Suzuki-Miyaura 80–110 °C1,4-Dioxane/Water, Toluene/Water, DMF, DME[3][4][5]
Heck 100–140 °CDMF, NMP, DMAc, Toluene[6][7]
Sonogashira Room Temperature to 80 °CTHF, DMF, Acetonitrile, Triethylamine[3][8]

Note: Always select a solvent with a boiling point at least 10-20 °C higher than your target reaction temperature, especially when using sealed-vessel microwave heating.[9][10][11]

Q2: Why is temperature such a critical parameter for this reaction?

Temperature is a primary driver of reaction kinetics. In palladium-catalyzed cross-coupling, its most significant impact is on the initial, often rate-limiting, oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond of your quinoline substrate.[12][13][14]

  • Too Low: Insufficient thermal energy will result in a sluggish or failed oxidative addition, leading to low or no product formation.[15]

  • Too High: Excessive heat can accelerate undesirable pathways, leading to catalyst decomposition (crashing out as palladium black), degradation of thermally sensitive phosphine ligands, or decomposition of the substrate or product.[16][17] It can also promote side reactions like reductive dehalogenation.[1]

The goal is to find the "sweet spot" or optimal temperature window that maximizes the rate of the desired catalytic cycle while minimizing these degradation pathways.

Q3: My substrate contains both a bromo group and a methyl ester. Are there specific temperature concerns I should have?

Yes. While the C-Br bond requires sufficient energy for oxidative addition, the methyl ester functionality can be sensitive to high temperatures, especially in the presence of a strong base or nucleophilic species. At excessive temperatures (>120-140 °C), you risk hydrolysis or transesterification, depending on the reaction conditions. It is crucial to monitor for the loss of your ester group by LC-MS. While the quinoline core itself is generally robust, the overall thermal stability of your specific molecule should not be taken for granted.[18][19]

Troubleshooting Guide: Temperature-Related Issues

This section provides structured guidance for specific problems you may encounter during your optimization experiments.

Issue 1: Low or No Conversion of Starting Material

"I ran my Suzuki reaction at 90 °C for 12 hours, but my LC-MS shows over 80% of my Methyl 7-Bromoquinoline-5-carboxylate remaining. Should I just increase the heat?"

While insufficient temperature is a likely culprit, it's crucial to approach this systematically rather than simply increasing the heat. An uncontrolled temperature increase can introduce new problems.

First, verify that other reaction parameters are not the root cause. Then, perform a systematic temperature screen.

G start Low Conversion Observed check_reagents Verify Reagents & Setup: - Inert atmosphere (N2/Ar)? - Reagents high purity? - Base appropriate & dry? - Solvent anhydrous & degassed? start->check_reagents fix_reagents Address Reagent/Setup Issues & Rerun at Initial Temp check_reagents->fix_reagents Issue Found temp_screen Protocol 1: Perform Parallel Temperature Screen (e.g., 80°C, 100°C, 120°C) check_reagents->temp_screen  All OK   reagents_ok Yes reagents_bad No fix_reagents->start analyze Analyze Results by LC-MS: - Conversion % - Product Formation - Side Product Profile temp_screen->analyze success Success! Conversion Improved. Proceed with Optimization. analyze->success Good Conversion at Higher Temp rethink_catalyst Re-evaluate Catalyst System: - Use more active ligand (e.g., Buchwald type)? - Screen different Pd precatalysts? analyze->rethink_catalyst No Improvement analyze->rethink_catalyst Decomposition Seen no_change Still Low Conversion new_issues New Side Products or Decomposition Observed

Caption: Troubleshooting workflow for low reaction conversion.

  • Preparation: In an array of identical reaction vials (e.g., microwave vials or a parallel synthesis block), add Methyl 7-Bromoquinoline-5-carboxylate (1.0 eq.), the coupling partner (e.g., boronic acid, 1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: Seal the vials, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[3][5]

  • Reagent Addition: Through a septum, add the degassed solvent, followed by the pre-mixed palladium catalyst and ligand solution.

  • Heating: Place the vials in separate heating blocks or a parallel synthesizer set to a range of temperatures. A good screen for a Suzuki reaction would be 80 °C, 95 °C, and 110 °C.

  • Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction for LC-MS analysis to determine the conversion rate and product formation at each temperature.

  • Analysis: Compare the results to identify the temperature that provides the best conversion without significant side product formation.

Issue 2: Significant Side Product Formation

"My reaction is proceeding, but I'm getting a lot of undesired products, specifically a de-brominated starting material and/or homocoupling of my coupling partner. My temperature is set to 120 °C."

High temperatures can accelerate alternative, undesired reaction pathways. Understanding these pathways is key to mitigating them.

Side ReactionDescriptionLikely Cause at High TemperatureSuggested Action
Reductive Dehalogenation The bromo group is replaced by a hydrogen atom.Promoted at elevated temperatures, especially with certain bases, solvents (e.g., containing trace water or alcohols), or ligands.[1][20][21]Lower the reaction temperature. Screen a more active catalyst that functions at a lower temperature. Ensure strictly anhydrous conditions.
Homocoupling Two molecules of the coupling partner (e.g., boronic acid) couple together.Can be exacerbated by the presence of oxygen and higher temperatures that accelerate the decomposition of the boronic acid or the catalyst.[1][3]Lower the temperature. Crucially, ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst.[3]
Protodeboronation (Suzuki) The boronic acid group is replaced by a hydrogen atom before it can transmetalate.This process is often promoted by water and base, and its rate can increase with temperature.[1]Lower temperature. Use a stronger, non-aqueous base (e.g., K₃PO₄). Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[1]

If you observe these side products, the first step is to reduce the reaction temperature (e.g., from 120 °C to 100 °C) and see if the ratio of desired product to side product improves, even if the overall reaction rate slows.

Issue 3: Reaction Mixture Darkens, Potential Decomposition

"I heated my reaction to 130 °C, and the mixture turned very dark brown/black, and my yield is poor with a messy crude NMR. How do I know what decomposed?"

A dark, heterogeneous mixture often indicates the decomposition of the catalyst into palladium black, but it can also signal the degradation of the ligand, substrate, or product. It's essential to isolate the cause.

The stability of the catalytic species is highly dependent on temperature. The oxidative addition step requires heat, but too much can degrade the active catalyst or the ligands that stabilize it.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Pd(II) Complex (Ar-Pd-Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) [TEMP SENSITIVE] Decomposition Decomposition (Pd Black, Ligand Degradation) Pd0->Decomposition Excessive Heat Trans_Complex Pd(II) Complex (Ar-Pd-R') OA_Complex->Trans_Complex Transmetalation (R'-M) OA_Complex->Decomposition Excessive Heat Trans_Complex->Pd0 Reductive Elimination Product Ar-R' Product Trans_Complex->Product Releases Product Trans_E Trans_E

Caption: The cross-coupling cycle highlighting the temperature-sensitive oxidative addition step and potential for catalyst decomposition.

To determine the source of decomposition, run control experiments:

  • Substrate Stability: In a reaction vial, dissolve Methyl 7-Bromoquinoline-5-carboxylate in the reaction solvent with the base. Do NOT add the catalyst or coupling partner. Heat this mixture to your target temperature (e.g., 130 °C) for the standard reaction time. Analyze by LC-MS or TLC to see if the starting material has degraded.

  • Product Stability (if available): If you have a sample of the desired product, repeat the same experiment with the product instead of the starting material. This will tell you if your product can survive the reaction conditions.

  • Observation: If neither the substrate nor the product degrades but your full reaction mixture does, the instability likely lies with the catalyst system (palladium source and/or ligand) at that temperature.[16][17] This is a strong indication that you must lower the temperature or choose a more thermally stable ligand.

References

  • BenchChem Technical Support. (2025). Troubleshooting failed reactions with 2-Bromoquinoline-4-carbaldehyde.
  • ACS Catalysis. (2024).
  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • PMC. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • ACS Publications. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • PMC. Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • MDPI. (2022).
  • Chinchilla, R.; Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • PMC. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • BRANDTECH Scientific. Solvent Boiling Points Chart.
  • MP Biomedicals, Alfa Aesar, Accela ChemBio Inc. (2020).

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Methyl 7-Bromoquinoline-5-carboxylate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges specific to Methyl 7-Bromoquinoline-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges specific to Methyl 7-Bromoquinoline-5-carboxylate .

This molecule presents a unique supramolecular landscape: a rigid aromatic quinoline core that drives π−π stacking, a C5-methyl ester that acts as a hydrogen bond acceptor, and a C7-bromine atom that functions as a highly directional halogen bond donor via its σ -hole[1]. The competition between these intermolecular forces often leads to unpredictable crystal habits, polymorphism, and liquid-liquid phase separation (LLPS). This guide focuses on the causality behind these phenomena and provides self-validating protocols to achieve optimal crystal purity and habit.

Part 1: Supramolecular Assembly & Solvent Logic

Understanding how Methyl 7-Bromoquinoline-5-carboxylate interacts with itself and its environment is the first step in troubleshooting. The diagram below illustrates the logical relationship between the molecule's structural features, its assembly networks, and how solvent selection modulates these pathways.

Assembly Mol Methyl 7-Bromoquinoline-5-carboxylate Br C7-Bromine (Sigma-Hole) Mol->Br N_O Quinoline N / Ester O Mol->N_O Core Aromatic Quinoline Core Mol->Core XB Halogen Bond Network Br->XB Donor N_O->XB Acceptor Pi Pi-Pi Stacking Core->Pi Face-to-Face Polar Polar Solvents (e.g., EtOAc) Polar->XB Competes & Slows 1D Growth NonPolar Non-Polar Solvents (e.g., Heptane) NonPolar->Pi Promotes Rapid Precipitation

Supramolecular interactions and solvent effects on crystal assembly.

Part 2: Troubleshooting FAQs

Q1: My crystallization is "oiling out" (forming a cloudy liquid emulsion instead of crystals). How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic phenomenon that occurs when the system experiences very high supersaturation, causing the solute to separate into a product-rich liquid phase rather than integrating into a rigid crystal lattice[2]. Because the solute molecules in these oil droplets are highly mobile, they act as an excellent solvent for unwanted impurities, severely degrading the purity of your final product[3].

Causality & Solution: Oiling out happens when the rate of phase separation exceeds the rate of nucleation, often exacerbated by using solvent mixtures with vastly different polarities (e.g., ethanol/hexane)[4]. To fix this, you must control the generation of supersaturation. Map your Metastable Zone Width (MSZW) and implement a precise seeding strategy halfway into the MSZW[2]. If oiling out persists, switch to a solvent system with a more gradual solubility curve.

Q2: I am getting fine, hair-like needles that trap mother liquor and are impossible to filter. How can I improve the crystal habit?

A: Needle-like (acicular) growth in brominated quinolines is driven by rapid, one-dimensional growth along the axis of strong intermolecular halogen bonds (e.g., Br N or Br O interactions)[1][5].

Causality & Solution: When crystallized from non-polar solvents (like heptane or toluene), the solvent does not interact with the C7-bromine's σ -hole, allowing the halogen bond network to propagate unchecked[5]. To force a more equant (block-like) crystal habit, you must disrupt this 1D assembly. Switch to a moderately polar, Lewis-basic solvent like Ethyl Acetate or Isopropanol. These solvents competitively bind to the halogen bond donor/acceptor sites, slowing down the longitudinal growth rate and allowing the other crystal faces to develop.

Part 3: Crystallization Troubleshooting Workflow

Use the following decision matrix to diagnose and correct failures during your crystallization runs.

Workflow Start Initiate Crystallization Cooling Controlled Cooling Start->Cooling Oiling LLPS / Oiling Out? Cooling->Oiling Seed Seed in MSZW & Slow Cooling Oiling->Seed Yes (Emulsion) Solid Solid Suspension Oiling->Solid No Seed->Cooling Iterate Habit Analyze Crystal Habit Solid->Habit Needles Needles / Twinning Habit->Needles Poor Optimal Optimal Block Crystals Habit->Optimal Good Solvent Increase Solvent Polarity Needles->Solvent Solvent->Start Redesign

Troubleshooting workflow for resolving oiling out and poor crystal habit.

Part 4: Quantitative Data & Solvent Selection Matrix

To aid in rational solvent selection, the following table summarizes the thermodynamic and kinetic impacts of various solvent systems on Methyl 7-Bromoquinoline-5-carboxylate.

Solvent SystemPolarity IndexHalogen Bond CompetitionLLPS (Oiling Out) RiskAnticipated Crystal Habit
Toluene / Heptane LowNoneHigh (if cooled rapidly)Fine Needles / Twins
Dichloromethane / Hexane Low-ModerateWeakModerateThin Rods
Ethyl Acetate / Heptane ModerateModerate (Ester carbonyl competes)LowThick Prisms
Isopropanol / Water HighStrong (OH disrupts Br N)LowBlocks / Granules

Part 5: Self-Validating Experimental Protocols

Protocol A: MSZW-Guided Cooling Crystallization (Recommended for High Purity)

This protocol relies on precise supersaturation control to bypass LLPS and promote ordered crystal growth[2].

  • Dissolution: Suspend crude Methyl 7-Bromoquinoline-5-carboxylate in Ethyl Acetate (approx. 10-15 volumes) and heat to 65°C until complete dissolution is achieved.

  • Clarification: Perform a hot filtration to remove insoluble impurities that could act as uncontrolled nucleation sites.

  • Cooling to Metastable Zone: Cool the clear solution slowly (0.5°C/min) to 50°C.

  • Seeding (Self-Validation Step): Add 1-2 wt% of pure, milled seed crystals.

    • Validation Check: Observe the reactor for 15 minutes. If the seeds dissolve completely, the system is undersaturated (you must concentrate the solution). If the seeds persist and the suspension becomes slightly more opaque, you are successfully within the MSZW.

  • Aging & Desupersaturation: Hold the temperature at 50°C for 2 hours to allow the seeds to consume the initial supersaturation, preventing secondary nucleation.

  • Final Cooling: Cool the suspension to 5°C at a rate of 0.1°C to 0.2°C/min. Filter, wash with cold heptane, and dry under vacuum.

Protocol B: Anti-Solvent Crystallization (Phase-Switch for Poorly Soluble Batches)

Use this protocol if the molecule exhibits a flat solubility curve in your chosen solvent, making cooling crystallization unviable.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" polar solvent (e.g., THF or DMF) at 40°C.

  • Anti-Solvent Titration: Slowly dose in a "bad" solvent (e.g., Water or Heptane) at a controlled rate (e.g., 0.1 vol/min) until the cloud point is reached.

  • Cloud Point Aging (Self-Validation Step): Stop the anti-solvent addition immediately upon the first sign of persistent turbidity.

    • Validation Check: Hold the system for 30 minutes. If the turbidity resolves into distinct, filterable particles, nucleation has successfully occurred. If it remains a milky emulsion, you have hit a miscibility gap (LLPS)[2]. If LLPS occurs, heat the mixture by 5-10°C to redissolve the oil, add seeds, and resume anti-solvent addition at a slower rate.

  • Maturation: Once a solid suspension is confirmed, resume anti-solvent addition until the target yield is achieved. Filter and wash thoroughly to remove the high-boiling good solvent.

Part 6: References

  • Mettler Toledo. "Oiling Out in Crystallization." mt.com. URL:

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." blogspot.com. URL:

  • Mettler Toledo. "Challenges with Oiling Out in Crystallization." mt.com. URL:

  • IntechOpen. "Halogen Bonding in Crystal Engineering." intechopen.com. URL:

  • PMC. "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." nih.gov. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 7-Bromoquinoline-5-carboxylate Conversions

Welcome to the Technical Support Center. Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. However, its unique electronic and steric properties frequently cause conversion bottlenecks.

This guide provides field-proven, mechanistically grounded solutions for the two most common failure points: C7-Bromide Cross-Coupling and C5-Ester Hydrolysis .

Part 1: Troubleshooting Palladium-Catalyzed Cross-Couplings (C7 Position)

Q: My Suzuki-Miyaura/Buchwald-Hartwig coupling with Methyl 7-bromoquinoline-5-carboxylate is stalling at <20% conversion. What is the root cause? A: The primary cause is catalyst poisoning [1]. The lone pair of electrons on the quinoline nitrogen is a strong σ-donor. In the absence of sterically demanding ligands, the quinoline nitrogen outcompetes your substrate for the palladium center, forming a stable, catalytically inactive bis-quinoline Pd complex[1]. While the electron-withdrawing C5-ester actually accelerates the oxidative addition step by lowering the ring's electron density[2], the reaction cannot proceed if the catalyst's resting state is trapped by the nitrogen heteroatom.

Q: How do I prevent quinoline nitrogen coordination and restore catalytic turnover? A: You must transition from first-generation catalysts (e.g., Pd(PPh3​)4​ ) to modern, bulky dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos , SPhos , or RuPhos [3]. The massive steric bulk of the dicyclohexyl or di-tert-butyl groups, combined with the triisopropylphenyl ring, creates a physical shield around the palladium center. This allows the linear C-Br bond to undergo oxidative addition while physically blocking the bulky quinoline nitrogen from coordinating to the metal[1]. Utilizing Buchwald G3 or G4 precatalysts ensures rapid, base-free generation of the active L-Pd(0) species.

Q: I am using XPhos, but I am observing the formation of a black precipitate and low yields. Why? A: The black precipitate is "Palladium Black," which indicates catalyst aggregation and death[1]. If you are using a bulky ligand but still seeing Pd black, the bottleneck has shifted from oxidative addition to transmetalation . If transmetalation is too slow, the L-Pd(II)-Ar intermediate decomposes. To fix this, optimize your base and solvent[4]. Switch from weak bases like Na2​CO3​ to stronger bases like K3​PO4​ , and ensure your solvent system (e.g., 1,4-Dioxane/Water) has an optimal water ratio (typically 3:1 or 4:1) to solubilize the boronic acid and base efficiently[4].

G Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Accelerated by C5-Ester) Pd0->OxAdd + Methyl 7-Bromoquinoline-5-carboxylate Poison Catalyst Poisoning (Quinoline N-coordination) Pd0->Poison Unshielded Pd TransMet Transmetalation OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product Inactive Inactive Pd Complex (Dead End) Poison->Inactive

Caption: Catalytic cycle of Pd cross-coupling highlighting the quinoline nitrogen poisoning pathway.

Part 2: Troubleshooting Ester Hydrolysis (C5 Position)

Q: Saponification of the C5-methyl ester to the carboxylic acid is incredibly slow, even with excess NaOH. Why is this ester so resistant? A: The resistance is driven by two factors: peri-steric hindrance and biphasic insolubility . In the quinoline ring system, the C4 and C5 positions interact sterically (similar to the 1,8-positions of naphthalene). The proton at the C4 position physically shields the C5-carbonyl carbon, increasing the activation energy required for the hydroxide nucleophile to attack the carbonyl trajectory. Furthermore, the starting material is highly lipophilic and often crashes out of standard aqueous ethanolic base mixtures, halting the reaction.

Q: What is the optimal methodology to force this hydrolysis to completion? A: You must leverage the "Lithium Effect" in a highly homogenous solvent system.

  • Switch the base to LiOH: The lithium cation acts as a mild Lewis acid. It coordinates to the carbonyl oxygen of the ester, drawing electron density away from the carbonyl carbon and making it significantly more electrophilic, overcoming the peri-steric hindrance.

  • Switch the solvent to THF:MeOH:H2O (3:1:1): This specific ternary mixture ensures that both the highly lipophilic starting material and the hydrophilic hydroxide salts remain completely dissolved at 50 °C, eliminating biphasic mass-transfer limitations.

DecisionTree Start Low Conversion Detected CheckRxn Which reaction is failing? Start->CheckRxn Coupling Pd-Catalyzed Cross-Coupling CheckRxn->Coupling Ester Ester Hydrolysis (Saponification) CheckRxn->Ester PdBlack Is Pd black precipitating? Coupling->PdBlack Solubility Is starting material fully dissolved? Ester->Solubility Ligand Use Bulky Buchwald Ligands (e.g., XPhos, SPhos) PdBlack->Ligand No (Catalyst Poisoned) Base Optimize Base & Water (e.g., K3PO4, 3:1 Dioxane:H2O) PdBlack->Base Yes (Slow Transmetalation) Solvent Switch to THF:MeOH:H2O (3:1:1) Solubility->Solvent No LiOH Use LiOH + Heat (50°C) Solubility->LiOH Yes

Caption: Decision tree for troubleshooting low conversion of Methyl 7-Bromoquinoline-5-carboxylate.

Part 3: Quantitative Data & Optimization Tables

Table 1: Ligand & Condition Screening for Suzuki-Miyaura Coupling

Reaction: Methyl 7-Bromoquinoline-5-carboxylate + Phenylboronic acid (1.2 eq).

Catalyst / Ligand (5 mol%)Base (2.0 eq)Solvent SystemTempTimeConversion
Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O (4:1)90 °C16 h< 10% (Pd black)
Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O (4:1)90 °C16 h35%
Pd2​(dba)3​
  • XPhos
K3​PO4​ Dioxane / H2​O (4:1)80 °C8 h82%
XPhos Pd G3 K3​PO4​ Dioxane / H2​O (4:1) 80 °C 4 h > 98%
Table 2: Condition Screening for C5-Ester Saponification

Reaction: Methyl 7-Bromoquinoline-5-carboxylate to 7-Bromoquinoline-5-carboxylic acid.

Base (Equivalents)Solvent SystemTempTimeConversion
NaOH (2.0 eq)EtOH / H2​O (1:1)25 °C12 h15% (Precipitate)
NaOH (5.0 eq)EtOH / H2​O (1:1)60 °C12 h45%
LiOH⋅H2​O (3.0 eq)THF / MeOH / H2​O (3:1:1)25 °C12 h65%
LiOH⋅H2​O (3.0 eq) THF / MeOH / H2​O (3:1:1) 50 °C 4 h > 99%

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C7 position without catalyst poisoning.

  • Setup & Degassing: In an oven-dried Schlenk flask, combine Methyl 7-bromoquinoline-5-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), K3​PO4​ (2.0 eq), and XPhos Pd G3 (0.05 eq). Add a 4:1 mixture of 1,4-Dioxane/Water.

    • Validation Check: Sparge the mixture with Argon for 10 minutes. The solution must not bubble under static vacuum after sparging, confirming the removal of dissolved oxygen which would otherwise rapidly oxidize the active Pd(0).

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4 hours.

    • Validation Check: The solution should become homogeneous and maintain a pale yellow/orange hue. If the solution immediately turns pitch black, oxygen was introduced or the ligand failed to coordinate, indicating a failed run.

  • Monitoring: Analyze via LCMS or TLC (30% EtOAc/Hexanes).

    • Validation Check: The starting material mass (m/z 266/268) must completely disappear. If starting material persists alongside Pd black, transmetalation failed (check base quality).

Protocol 2: Sterically Overcoming Ester Saponification

Objective: Hydrolyze the C5-methyl ester to the corresponding carboxylic acid.

  • Solvation: Dissolve Methyl 7-bromoquinoline-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH: H2​O (0.2 M concentration).

    • Validation Check: The solution must be completely clear and homogeneous at room temperature. If it is cloudy, the lipophilic ester has crashed out; add incremental amounts of THF until clear.

  • Reaction: Add LiOH⋅H2​O (3.0 eq) and heat the sealed reaction to 50 °C for 4 hours.

    • Validation Check: Monitor by LCMS. You should observe the complete disappearance of m/z 266 (M+H) and the appearance of m/z 252 (M+H).

  • Isoelectric Workup (Critical): Cool to 0 °C. Carefully acidify the mixture dropwise using 1M HCl until the pH reaches exactly 4.5 to 5.0.

    • Validation Check: A thick, off-white precipitate (the zwitterionic carboxylic acid) will form. Warning: Do not over-acidify (pH < 3). If the precipitate redissolves, you have protonated the quinoline nitrogen, making the product highly water-soluble. If this happens, back-titrate with saturated NaHCO3​ to pH 4.5 to recover the precipitate. Filter and dry under a vacuum.

References

  • BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines." BenchChem Technical Library. URL:[4]

  • BenchChem. "Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines." BenchChem Technical Library. URL:[1]

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 6407-6427. URL:[2]

  • Sigma-Aldrich. "Buchwald Phosphine Ligands." Sigma-Aldrich Cross-Coupling Resource Center. URL:[3]

Sources

Reference Data & Comparative Studies

Validation

Methyl 7-Bromoquinoline-5-carboxylate vs. Methyl 6-Bromoquinoline-5-carboxylate: A Comparative Reactivity Guide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Steric and electronic determinants in transition-metal-catalyzed cross-coupling and nucleophilic substitutions. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Steric and electronic determinants in transition-metal-catalyzed cross-coupling and nucleophilic substitutions.

Executive Summary

In the design of quinoline-based therapeutics, the strategic positioning of functional groups dictates not only the biological activity of the final molecule but also the synthetic feasibility of the scaffold. Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6)[1] and Methyl 6-bromoquinoline-5-carboxylate are critical building blocks. While both possess identical functional groups, the regiochemistry of the bromine atom fundamentally alters their reactivity profiles.

This guide objectively evaluates the performance of these two isomers, focusing on how the ortho-relationship in the 6-bromo isomer induces severe steric hindrance, whereas the meta-relationship in the 7-bromo isomer provides an unencumbered pathway for rapid palladium-catalyzed cross-coupling and ester functionalization[2].

Mechanistic Causality: Steric Compression vs. Accessibility

The reactivity of bromoquinolines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by the ease of the rate-determining step: the oxidative addition of the Pd(0) catalyst into the C–Br bond[2][3].

  • Methyl 7-Bromoquinoline-5-carboxylate (The Accessible Electrophile): The bromine at the C-7 position is meta to the bulky methyl ester at C-5. This spatial separation ensures that the C–Br bond is fully exposed. Standard palladium catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) can easily undergo oxidative addition, leading to rapid reaction kinetics and high yields[2].

  • Methyl 6-Bromoquinoline-5-carboxylate (The Hindered Electrophile): The bromine at C-6 is directly ortho to the C-5 ester. The resulting steric clash forces the ester group out of the quinoline plane and creates a physical barricade around the C–Br bond[3]. This steric compression severely impedes the approach of the bulky PdLn​ complex, drastically reducing the rate of oxidative addition[4][5]. Furthermore, even if oxidative addition occurs, the subsequent transmetalation and reductive elimination steps are kinetically penalized.

Reactivity Substrate Bromoquinoline Isomer Iso7 7-Bromo Isomer (Meta to Ester) Substrate->Iso7 Iso6 6-Bromo Isomer (Ortho to Ester) Substrate->Iso6 Steric7 Low Steric Hindrance Iso7->Steric7 Steric6 High Steric Compression Iso6->Steric6 OxAdd7 Rapid Pd(0) Oxidative Addition Steric7->OxAdd7 OxAdd6 Impeded Pd(0) Insertion Steric6->OxAdd6 Yield7 High Yield (>90%) Standard Ligands OxAdd7->Yield7 Yield6 Low Yield (<30%) Requires Bulky Ligands OxAdd6->Yield6

Caption: Mechanistic logic of steric hindrance affecting Pd-catalyzed cross-coupling yields.

Quantitative Performance Comparison

The table below summarizes the expected performance of both isomers under standardized cross-coupling conditions. The data illustrates the necessity of advanced ligand design (e.g., Buchwald dialkylbiaryl phosphines like SPhos or XPhos) to overcome the activation barrier in the 6-bromo isomer[6].

Reaction TypeReagents / Conditions7-Bromo Isomer Yield6-Bromo Isomer YieldMechanistic Notes
Suzuki-Miyaura Phenylboronic acid, Pd(dppf)Cl2​ (5 mol%), K2​CO3​ , 1,4-Dioxane/ H2​O , 80°C, 4h> 90% < 20% Ortho-ester in 6-Br blocks Pd(0) insertion.
Suzuki-Miyaura (Optimized) Phenylboronic acid, Pd2​(dba)3​ (2 mol%), SPhos , K3​PO4​ , Toluene, 100°C, 16h> 95% 65 - 75% Electron-rich, bulky SPhos forces oxidative addition in 6-Br[6].
Buchwald-Hartwig Morpholine, Pd(OAc)2​ , BINAP, Cs2​CO3​ , Toluene, 90°C, 12h85% Trace C-N bond formation is highly sensitive to ortho-sterics[5].
Saponification LiOH (2.0 eq), THF/MeOH/ H2​O , 25°C, 2hQuantitative < 10% Hydroxide attack on the C5-carbonyl is shielded by the C6-Br.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the Suzuki-Miyaura cross-coupling is designed as a self-validating system. Every step includes a mechanistic rationale to prevent false negatives caused by operational errors rather than chemical inertness.

Standardized Suzuki-Miyaura Cross-Coupling Workflow

Objective: Synthesize Methyl 7-phenylquinoline-5-carboxylate.

Reagents:

  • Methyl 7-bromoquinoline-5-carboxylate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromoquinoline, phenylboronic acid, and K2​CO3​ .

    • Causality: Solid-state mixing prior to solvent addition ensures uniform distribution.

  • Atmospheric Purging (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen is a potent poison for Pd(0) species, rapidly oxidizing them to inactive Pd(II) complexes. Purging ensures the catalytic cycle remains active[2].

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture via syringe. Sparge the solution with Argon for 15 minutes.

    • Causality: Water is required to dissolve the inorganic base and activate the boronic acid (forming the reactive boronate species for transmetalation). Degassing the solvent removes dissolved oxygen.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the Pd(dppf)Cl2​ catalyst.

  • Thermal Activation: Heat the reaction mixture to 80°C in an oil bath with vigorous stirring for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Biphasic Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the organic layer, and extract the aqueous layer twice with EtOAc.

    • Causality: The biphasic system partitions the organic product into the EtOAc layer while leaving inorganic salts ( K2​CO3​ , boronic acid byproducts) in the aqueous layer, validating the crude purity.

  • Purification: Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Prep 1. Reagent Assembly (Substrate, Boronic Acid, Pd Cat, Base) Degas 2. Degassing (Argon Purge 15 min) Prep->Degas Heat 3. Catalytic Cycle (80-100°C, 2-24h) Degas->Heat Workup 4. Biphasic Workup (EtOAc/H2O Extraction) Heat->Workup Analyze 5. Validation (LC-MS & NMR) Workup->Analyze

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol Adjustments for the 6-Bromo Isomer

If functionalization of Methyl 6-bromoquinoline-5-carboxylate is strictly required, the protocol must be modified to overcome steric hindrance:

  • Catalyst/Ligand Swap: Replace Pd(dppf)Cl2​ with Pd2​(dba)3​ and a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos [6]. These ligands increase the electron density at the palladium center, forcing oxidative addition, while their steric bulk accelerates the final reductive elimination step.

  • Thermal Energy: Increase the reaction temperature to 100–110°C (using Toluene/Water) to provide the necessary activation energy to overcome the steric clash.

Conclusion

For drug development professionals designing synthetic routes, Methyl 7-bromoquinoline-5-carboxylate is the vastly superior building block if the goal is rapid, high-yielding functionalization of the quinoline core. Its lack of steric hindrance allows for the use of standard, cost-effective catalysts. Conversely, the 6-bromo isomer presents significant synthetic bottlenecks due to ortho-steric compression, necessitating expensive proprietary ligands, harsher conditions, and longer reaction times to achieve comparable conversions.

References

  • Suzuki–Miyaura Cross-Coupling of Amides Using Well-Defined Nickel/NHC Complexes MDPI. Discusses the pronounced effect of steric hindrance at the ortho-position during cross-coupling reactions and the mechanisms of bond twist. URL:[Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles ACS Publications. Demonstrates the diminished yields and kinetic penalties associated with ortho-substituted aryl halides in cross-coupling reactions due to steric impediment. URL: [Link]

  • HARC as an open-shell strategy to bypass oxidative addition in Ullmann–Goldberg couplings PNAS. Explores the limitations of traditional C-N coupling (Buchwald-Hartwig/Ullmann) with ortho-substituted aryl halides due to steric interactions preventing oxidative addition. URL: [Link]

  • Effect of Aryl Ligand Identity on Catalytic Performance in N-Arylation Reactions NSF PAR. Details the necessity of bulky ligands (like SPhos or tri-tert-butylphosphine) to successfully couple sterically demanding, ortho-substituted aryl halides. URL:[Link]

Sources

Comparative

Comparative Guide: Suzuki-Miyaura Coupling Efficiency of Bromoquinoline Carboxylates

Introduction: The Privileged Bromoquinoline Scaffold Bromoquinoline carboxylates are highly valued scaffolds in medicinal chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, novel antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Bromoquinoline Scaffold

Bromoquinoline carboxylates are highly valued scaffolds in medicinal chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, novel antivirals (such as EV-D68 inhibitors)[1][2], and BACE1 inhibitors for Alzheimer's disease[3]. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the premier methodology for functionalizing the quinoline core due to its broad functional group tolerance and scalability[4][5].

However, the coupling efficiency is not uniform across all isomers. The spatial relationship between the bromo leaving group, the electron-withdrawing carboxylate moiety, and the quinoline nitrogen dictates the stereoelectronic environment, fundamentally altering the kinetics of the catalytic cycle. This guide objectively compares the coupling efficiencies of different bromoquinoline carboxylates and provides field-proven, self-validating protocols for reaction optimization.

Mechanistic Causality & Electronic Effects

In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the aryl halide to the active Pd(0) species is typically the rate-determining step. Electron-withdrawing groups (EWGs), such as methyl carboxylates, decrease the electron density of the quinoline ring, thereby lowering the activation energy required for oxidative addition.

Conversely, steric hindrance plays a major role during both oxidative addition and transmetalation. If the bromo group is positioned adjacent to the quinoline nitrogen (e.g., the 8-position), the nitrogen's lone pair and steric bulk can impede the approach of the bulky palladium-phosphine complex, necessitating highly specialized ligands to force the reaction forward[6][7].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (e- withdrawing COOR accelerates step) Pd0->OxAdd Ar-Br TransMet Transmetalation (Base-mediated) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Steric relief) TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Coupled Arylquinoline RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting electronic effects of the carboxylate group.

Comparative Performance Analysis

To objectively evaluate coupling efficiency, we compare three distinct positional isomers based on published experimental data. The table below synthesizes quantitative yields and optimal conditions for each substrate class.

Table 1: Quantitative Comparison of Suzuki Coupling Efficiencies
SubstrateTypical YieldOptimal Catalyst & LigandOptimal Base & SolventKey Mechanistic Insight
Methyl 6-bromoquinoline-3-carboxylate 70–95%Pd(OAc)₂ / SPhos or PdCl₂(dppf)K₃PO₄ / Dioxane-H₂OThe para-relationship to the quinoline nitrogen and meta-position to the ester provides an ideal electronic balance. This facilitates rapid oxidative addition without incurring a steric penalty[1].
Methyl 8-bromoquinoline-6-carboxylate 84–91%[6][7]Pd₂(dba)₃ / n-BuPAd₂K₂CO₃ or KHCO₃ / DMAcThe C8-bromo group is sterically hindered by the adjacent nitrogen. A highly active, bulky, and electron-rich phosphine ligand (n-BuPAd₂) is strictly required to promote monoligation and subsequent reductive elimination[6][7].
2-Amino-7-bromoquinoline-3-carboxylic acid 27–41%[8]Pd(PPh₃)₄Na₂CO₃ / Toluene-EtOH-H₂OFree carboxylic acids and adjacent amino groups can coordinate to the Pd center (catalyst poisoning). Furthermore, the deprotonated carboxylate enriches the ring electronically, severely slowing oxidative addition[8].

Experimental Protocol: Self-Validating Workflow for High-Yield Coupling

Workflow S1 1. Reagent Preparation Degas solvents (1,4-Dioxane/H2O) S2 2. Catalyst Loading Add Pd source & Phosphine Ligand S1->S2 S3 3. Substrate Addition Bromoquinoline carboxylate + Boronic Acid S2->S3 S4 4. Cross-Coupling Reaction Heat to 90°C under N2/Ar for 1-16h S3->S4 S5 5. Quench & Extraction Cool to RT, extract with EtOAc S4->S5 S6 6. Purification & Validation Flash Chromatography & HPLC/NMR S5->S6

Step-by-step self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing (Crucial for Pd(0) stability):

    • Combine 1,4-dioxane and water (typically 4:1 v/v). Sparge with Argon for 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the highly active Pd(0) species to inactive Pd(II) complexes, permanently halting the catalytic cycle[4].

  • Reaction Assembly (Inert Atmosphere):

    • In a flame-dried Schlenk flask, combine Methyl 8-bromoquinoline-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (1-2 mol%), and n-BuPAd₂ (3-6 mol%)[6][7].

    • Add the inorganic base (e.g., K₂CO₃, 3.0 eq).

    • Causality: The bulky n-BuPAd₂ ligand promotes the dissociation of the palladium dimer to a monoligated active species, which is absolutely essential for inserting into the sterically hindered C8-Br bond[6].

  • Execution & Monitoring:

    • Inject the degassed solvent mixture via syringe. Heat the reaction to 90 °C with vigorous stirring.

    • Validation Checkpoint: Monitor the reaction progress via HPLC or TLC at 1 hour and 4 hours. The disappearance of the starting material and the emergence of a highly fluorescent product spot (under 254/365 nm UV) confirms successful transmetalation and coupling[4][6].

  • Workup & Purification:

    • Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove inorganic salts and boronic acid byproducts[4].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (eluting with 10-30% EtOAc/Hexanes)[6][7].

  • Yield Quantification:

    • Verify product purity (>95%) via ¹H NMR, ¹³C NMR, and HRMS[2].

Conclusion & Expert Insights

The efficiency of Suzuki-Miyaura couplings on bromoquinoline carboxylates is highly substrate-dependent. Isomers like methyl 6-bromoquinoline-3-carboxylate readily undergo coupling under standard conditions (Pd(OAc)₂/SPhos) due to favorable electronics and minimal steric interference. Conversely, 8-bromo derivatives require specialized bulky ligands (n-BuPAd₂) to overcome the steric bulk of the quinoline nitrogen[6]. Furthermore, attempting to couple free carboxylic acids significantly depresses yields (often <40%) by altering the electronic landscape and potentially coordinating to the palladium center[8]. By aligning the choice of catalyst, ligand, and protecting group strategy with the specific stereoelectronic demands of the substrate, researchers can systematically achieve >85% yields across diverse quinoline scaffolds.

References

  • Benchchem. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." Benchchem.
  • ACS Publications. "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling." The Journal of Organic Chemistry.
  • ACS Publications. "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam." The Journal of Organic Chemistry.
  • ACS Publications. "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling." The Journal of Organic Chemistry.
  • PMC. "Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68.
  • ACS Publications. "Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68." Journal of Medicinal Chemistry.
  • Benchchem.
  • ACS Publications. "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Journal of Medicinal Chemistry.
  • Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Decoding the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of Methyl 7-Bromoquinoline-5-carboxylate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 7-Bromoquinoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

The Signature in the Spectrum: Predicting the Molecular Ion

The initial and most telling feature in the mass spectrum of Methyl 7-Bromoquinoline-5-carboxylate is its molecular ion (M⁺˙) peak. A key characteristic immediately reveals the presence of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a distinctive isotopic cluster for any ion containing a single bromine atom: two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[2][3][4]

For Methyl 7-Bromoquinoline-5-carboxylate (C₁₁H₈BrNO₂), the molecular weight is calculated as:

  • With ⁷⁹Br: 264.97 g/mol

  • With ⁸¹Br: 266.97 g/mol

Therefore, in the EI-MS spectrum, we confidently predict a pair of molecular ion peaks at m/z 265 and m/z 267 , with a relative intensity ratio of approximately 1:1. The presence of this "M" and "M+2" pattern is a definitive marker for a monobrominated compound.

Deconstructing the Molecule: Key Fragmentation Pathways

Under the high-energy conditions of electron ionization, the molecular ion of Methyl 7-Bromoquinoline-5-carboxylate will undergo a series of predictable fragmentation events, driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation will occur at the most labile bonds, particularly those associated with the methyl ester substituent. Aromatic systems, like the quinoline core, are generally stable, meaning their molecular ion peaks are often prominent.[5]

Here, we compare the most probable fragmentation pathways:

Pathway A: Cleavage of the Ester Group

The ester functional group provides two primary sites for initial fragmentation:

  • Loss of a Methoxy Radical (•OCH₃): This is a common fragmentation pathway for methyl esters, involving the cleavage of the O-CH₃ bond.[5][6][7][8] This results in the formation of a stable acylium ion.

    • Neutral Loss: 31 u (•OCH₃)

    • Predicted Fragment Ions: m/z 234 and 236 (still containing bromine, thus exhibiting the 1:1 isotopic pattern)

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): This involves the cleavage of the bond between the quinoline ring and the ester group.

    • Neutral Loss: 59 u (•COOCH₃)

    • Predicted Fragment Ions: m/z 206 and 208 (the 7-bromoquinoline radical cation)

Research on similar quinoline carboxylic acid methyl esters has shown that consecutive neutral losses of the methoxy and carbonyl groups are significant fragmentation events.[9]

Pathway B: Loss of the Bromo Substituent

Cleavage of the C-Br bond is another plausible fragmentation event, leading to the loss of a bromine radical.

  • Neutral Loss: 79 u (⁷⁹Br•) or 81 u (⁸¹Br•)

  • Predicted Fragment Ion: m/z 186 (from the m/z 265 ion) and m/z 186 (from the m/z 267 ion). This results in a single peak at m/z 186, as the isotopic information is lost with the bromine radical. This fragment corresponds to the Methyl quinoline-5-carboxylate cation.

Pathway C: Fragmentation of the Quinoline Ring

While less common as an initial step compared to substituent losses, the quinoline ring itself can fragment. A characteristic neutral loss from quinoline and its derivatives is the expulsion of hydrogen cyanide (HCN).[10][11][12] This would likely occur after one of the initial fragmentation steps. For example, the [M - •COOCH₃]⁺ fragment (m/z 206/208) could further lose HCN.

  • Neutral Loss: 27 u (HCN)

  • Predicted Fragment Ions: m/z 179 and 181

The following table summarizes the predicted key fragment ions:

Precursor Ion (m/z)Neutral LossMass of Loss (u)Fragment Ion (m/z)Proposed Structure
265 / 267•OCH₃31234 / 2367-Bromoquinoline-5-carbonyl cation
265 / 267•COOCH₃59206 / 2087-Bromoquinoline radical cation
265 / 267Br•79 / 81186Methyl quinoline-5-carboxylate cation
234 / 236CO28206 / 2087-Bromoquinoline radical cation
206 / 208HCN27179 / 181Brominated phenylacetylene-type cation

Visualizing the Fragmentation Cascade

To illustrate the relationships between these fragmentation events, the following workflow diagrams outline the primary predicted pathways.

G cluster_main Predicted EI-MS Fragmentation of Methyl 7-Bromoquinoline-5-carboxylate cluster_path_a Pathway A: Ester Cleavage cluster_path_b Pathway B: Halogen Loss cluster_path_c Pathway C: Ring Fission M Molecular Ion m/z 265/267 A1 [M - •OCH₃]⁺ m/z 234/236 M->A1 - •OCH₃ (31 u) A2 [M - •COOCH₃]⁺ m/z 206/208 M->A2 - •COOCH₃ (59 u) B1 [M - Br•]⁺ m/z 186 M->B1 - Br• (79/81 u) A1->A2 - CO (28 u) C1 [M-COOCH₃-HCN]⁺ m/z 179/181 A2->C1 - HCN (27 u)

Sources

Comparative

Reference standards for Methyl 7-Bromoquinoline-5-carboxylate GC-MS

Comparative Guide: Reference Standards for Methyl 7-Bromoquinoline-5-carboxylate in GC-MS Analysis Executive Summary Quinoline derivatives are pivotal scaffolds in medicinal chemistry, frequently appearing in antimalaria...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Reference Standards for Methyl 7-Bromoquinoline-5-carboxylate in GC-MS Analysis

Executive Summary

Quinoline derivatives are pivotal scaffolds in medicinal chemistry, frequently appearing in antimalarial, antineoplastic, and antibacterial agents. During drug development and pharmacokinetic profiling, precise quantification of these compounds is critical. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution and sensitivity for such analyses. However, quinoline compounds bearing free carboxylic acid groups present a significant analytical challenge due to low volatility. This guide objectively compares the performance of Methyl 7-Bromoquinoline-5-carboxylate (CAS: 1253105-82-6) as a pre-synthesized reference standard against traditional in-situ derivatization alternatives, providing researchers with actionable experimental data and validated protocols.

Mechanistic Context: The GC-MS Challenge with Quinoline Carboxylic Acids

Direct GC-MS analysis of free quinoline carboxylic acids (such as 7-bromoquinoline-5-carboxylic acid) is notoriously difficult, as detailed in the 1[1]. The polar carboxyl group facilitates strong intermolecular hydrogen bonding, leading to low vapor pressure, thermal degradation in the GC inlet, and severe peak tailing due to secondary interactions with the column's stationary phase.

To circumvent these issues, chemical derivatization is mandatory to convert the polar carboxyl group into a less polar, more volatile derivative[1]. While analysts can perform in-situ derivatization (esterification or silylation), utilizing a pre-synthesized, high-purity methyl ester standard—specifically 2[2]—provides a superior, self-validating system for quantitative calibration.

Comparative Analysis of Reference Standards

When establishing a GC-MS calibration curve for quinoline derivatives, analysts typically choose between three reference standard strategies:

  • In-Situ Esterification (Free Acid Standard): Requires reacting the free acid with Boron Trifluoride ( BF3​ ) in methanol[1]. While it produces a stable methyl ester, the liquid-liquid extraction workup is time-consuming and introduces variability in recovery rates.

  • In-Situ Silylation (TMS Ester Standard): Utilizes BSTFA to form a trimethylsilyl (TMS) ester[1]. This is a rapid, one-pot reaction, but TMS derivatives are highly sensitive to moisture and degrade rapidly, requiring prompt analysis and compromising batch-to-batch reproducibility.

  • Pre-Synthesized Methyl Ester (Methyl 7-Bromoquinoline-5-carboxylate): Procuring the >95% purity methyl ester directly eliminates the derivatization step entirely[2]. It serves as a highly stable, volatile reference standard that guarantees consistent retention times and fragmentation patterns without the kinetic uncertainties of in-situ reactions.

Quantitative Comparison of GC-MS Performance Metrics
Performance MetricFree Acid (In-Situ BF3​ /MeOH)TMS Ester (In-Situ BSTFA)Pre-Synthesized Methyl Ester (CAS: 1253105-82-6)
Volatility / Vapor Pressure Low (Pre-reaction)HighHigh
Thermal Stability PoorModerate (Moisture sensitive)Excellent
Preparation Time > 60 mins (requires extraction)30 mins (heating required)< 5 mins (direct dilution)
Peak Symmetry (Asymmetry Factor) 1.5 - 2.0 (if reaction incomplete)1.0 - 1.20.9 - 1.1 (Ideal)
Estimated LOD (SIM Mode) Variable~0.5 - 1.0 ng/mL~0.1 - 0.2 ng/mL
Shelf Life (in solution) Stable< 24 hours> 6 months (at 4°C)

Experimental Workflow & Protocols

To ensure a self-validating system, the following protocol details the use of Methyl 7-Bromoquinoline-5-carboxylate as a direct GC-MS reference standard, adapted from 3[3].

Step-by-Step Methodology:

  • Standard Stock Preparation: Accurately weigh 1.0 mg of Methyl 7-Bromoquinoline-5-carboxylate (MW: 266.09 g/mol )[2] and dissolve in 1.0 mL of MS-grade ethyl acetate to yield a 1 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with ethyl acetate to create a calibration curve ranging from 0.1 to 100 ng/mL. Add a constant concentration of an internal standard (e.g., an isotopically labeled quinoline analog) to each vial to account for matrix effects[1].

  • GC-MS Parameters:

    • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)[3].

    • Inlet Temperature: 250°C[3].

    • Injection Volume: 1.0 μL, Splitless mode[3].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3].

    • Oven Program: Initial temperature 90°C (hold 2 min), ramp at 20°C/min to 260°C, hold for 3 min[3].

  • Mass Spectrometry (EI Mode):

    • Ion Source Temperature: 230°C[3].

    • Transfer Line: 250°C[3].

    • Ionization Energy: 70 eV[3].

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ion ( M+ at m/z 265/267 due to bromine isotopes) and key fragments[3].

GCMS_Workflow A Standard Preparation (Methyl Ester) B GC Injection (Splitless, 250°C) A->B C Capillary Separation (DB-5MS, 90-260°C) B->C D EI Ionization (70 eV, 230°C) C->D E Mass Analysis (SIM Mode) D->E F Data Interpretation (Quantification) E->F

Step-by-step GC-MS analytical workflow for quinoline derivative reference standards.

Data Interpretation & Causality

The choice of the methyl ester over the free acid is rooted in fundamental thermodynamics and chromatography principles. Esterification caps the polar hydroxyl group of the carboxylic acid, eliminating its ability to act as a hydrogen bond donor. This drastically reduces the boiling point and prevents adsorption onto active silanol sites within the GC inlet and column. Consequently, Methyl 7-Bromoquinoline-5-carboxylate elutes as a sharp, Gaussian peak, maximizing the signal-to-noise ratio and lowering the Limit of Detection (LOD).

Furthermore, the presence of the bromine atom at the 7-position provides a distinct isotopic signature (an approximate 1:1 ratio of m/z 265 and 267), which serves as an intrinsic mass spectral confirmation tool. This isotopic causality allows analysts to easily distinguish the target analyte from complex biological or environmental background matrices.

Derivatization_Logic Root Quinoline-5-carboxylic Acid Core Sub1 Free Acid (Underivatized) Root->Sub1 Sub2 TMS Ester (Silylation) Root->Sub2 Sub3 Methyl Ester (Pre-synthesized) Root->Sub3 Eff1 High Polarity & H-Bonding Poor Volatility Sub1->Eff1 Eff2 Moisture Sensitive Variable Shelf-Life Sub2->Eff2 Eff3 High Thermal Stability Optimal Vapor Pressure Sub3->Eff3 Res1 Peak Tailing & High LOD Eff1->Res1 Res2 Inconsistent Quantification Eff2->Res2 Res3 Sharp Peaks & Low LOD (Ideal Reference) Eff3->Res3

Mechanistic impact of functional group modifications on GC-MS analytical performance.

Conclusion & Best Practices

For researchers conducting pharmacokinetic or environmental analyses of quinoline derivatives, relying on pre-synthesized Methyl 7-Bromoquinoline-5-carboxylate as a GC-MS reference standard is vastly superior to in-situ derivatization methods. It ensures absolute structural certainty, eliminates preparation-induced variability, and provides the thermal stability required for high-throughput, high-sensitivity GC-MS quantification. Always utilize an appropriate internal standard (such as D4-quinoline-2-carboxylic acid) to compensate for any matrix-induced ion suppression during the analysis[1].

References

  • CymitQuimica.
  • BenchChem. "Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis."
  • Madison Proceedings. "Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry." ISCTA 2022.

Sources

Validation

A Comparative Guide to the Binding Affinity of Bromoquinoline Carboxylic Acid Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, bromoquinoline carboxylic acid derivatives have emerged as a promising class of compounds with significant antiproliferative properties against various cancer cell lines. This guide offers a comparative analysis of these analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy. Our focus is to provide a comprehensive resource that informs the rational design of novel, more potent anticancer therapeutics.

The Anticancer Potential of Bromoquinoline Analogs: A Comparative Analysis

The introduction of bromine atoms and a carboxylic acid moiety to the quinoline core has been shown to significantly influence the cytotoxic potential of these compounds. The position and nature of these and other substituents can dramatically alter the binding affinity and efficacy of the analogs. The following table summarizes the in vitro anticancer activity, represented by IC50 values, of a selection of bromoquinoline derivatives against various human cancer cell lines. A lower IC50 value indicates a higher potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL[2]
HeLa (human cervix carcinoma)25.6 µg/mL[2]
HT29 (human colon carcinoma)10.3 µg/mL[2]
2 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon cancer)15.0[3]
3 6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0
HT29 (human colon cancer)26.2
HeLa (human cervical cancer)24.1
4 Quinoline-Chalcone Derivative 12e MGC-803 (gastric cancer)1.38[4]
HCT-116 (colon cancer)5.34[4]
MCF-7 (breast cancer)5.21[4]
5 N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4- yl)oxy)acetohydrazide IXa MCF-7 (breast cancer)16.70[5]
HCT-116 (colon cancer)12.54[5]

Structure-Activity Relationship (SAR) Insights

The data presented above, along with broader studies on quinoline derivatives, allows for the deduction of several key structure-activity relationships:

  • Position of Bromine: The presence of bromine atoms on the benzo ring of the quinoline scaffold, particularly at positions 5, 7, and 8, is frequently associated with enhanced cytotoxic activity.

  • The Carboxylic Acid Moiety: A carboxylic acid group, especially at the C3 or C4 position, is often crucial for the anticancer activity of quinoline derivatives.[6] This group can participate in key hydrogen bonding interactions with biological targets.

  • Hydroxyl Group at C8: The presence of a hydroxyl group at the C8 position appears to contribute significantly to the antiproliferative effects of these compounds.[2]

  • Other Substituents: The addition of other functional groups, such as nitro or methoxy groups, can further modulate the anticancer potency. For instance, the introduction of a nitro group at the C5 position of 6,8-dibromoquinoline significantly enhances its activity.

While direct comparative binding affinity data for a series of Methyl 7-Bromoquinoline-5-carboxylate analogs is not extensively available in the literature, we can extrapolate from the existing SAR data. It is plausible that modifications to this core structure, such as the introduction of additional bromine atoms, a hydroxyl group at C8, or the replacement of the methyl ester with a free carboxylic acid, could lead to analogs with enhanced anticancer activity. Further research into the synthesis and biological evaluation of such analogs is warranted.

Mechanisms of Action: More Than Just Cytotoxicity

The anticancer effects of bromoquinoline derivatives are not solely due to general cytotoxicity but are often mediated by specific molecular mechanisms. Two of the most prominent mechanisms are the induction of apoptosis and the inhibition of topoisomerase I.

Induction of Apoptosis

Many potent bromoquinoline analogs exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[7] This is a highly regulated process that leads to the elimination of damaged or unwanted cells without inducing an inflammatory response. Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The induction of apoptosis by these compounds is a critical factor in their therapeutic potential.

Bromoquinoline Bromoquinoline Analog Cell Cancer Cell Bromoquinoline->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execution of Cell Death

A simplified diagram illustrating the induction of apoptosis by a bromoquinoline analog.

Inhibition of Topoisomerase I

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind and relieve supercoiling.[2] Many anticancer drugs target this enzyme, and some bromoquinoline derivatives have been shown to be effective Topoisomerase I inhibitors.[8] By inhibiting this enzyme, these compounds prevent the proper maintenance of DNA topology, leading to DNA damage and ultimately cell death.

cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by Bromoquinoline Analog Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Supercoiled_DNA2 Supercoiled DNA TopoI2 Topoisomerase I Supercoiled_DNA2->TopoI2 No_Relaxation No Relaxation (DNA Damage) TopoI2->No_Relaxation Bromoquinoline Bromoquinoline Analog Bromoquinoline->TopoI2 Inhibits

The mechanism of Topoisomerase I inhibition by a bromoquinoline analog.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of these compounds.

Synthesis of a Representative Bromoquinoline Carboxylic Acid

The Doebner reaction is a classic and effective method for the synthesis of quinoline-4-carboxylic acids.[9] The following is a general protocol for the synthesis of a 2-substituted-7-bromoquinoline-4-carboxylic acid.

Materials:

  • 3-Bromoaniline

  • An appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl derivative)

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in ethanol.

  • Add the aldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-substituted-7-bromoquinoline-4-carboxylic acid.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[2]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds (dissolved in DMSO)

  • DNA loading dye

  • Agarose gel (1%) and electrophoresis equipment

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding human Topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding DNA loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

Bromoquinoline carboxylic acid analogs represent a versatile and potent class of compounds for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the importance of the substitution pattern on the quinoline scaffold for achieving high efficacy. The ability of these compounds to induce apoptosis and inhibit key enzymes like Topoisomerase I provides multiple avenues for therapeutic intervention. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new and improved bromoquinoline derivatives, paving the way for the next generation of targeted cancer therapies.

References

  • Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Ahmadi, F., et al. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC. [Link]

  • Atabey, T., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. [Link]

  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds (μM). [Link]

  • Vala, M. S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Ali, I., et al. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • Volyniets, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Ahmed, M. F., et al. (2022). Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. AJOL. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. [Link]

  • Kumar, P., & Kumar, R. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • Ibrahim, H. S., et al. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

Sources

Comparative

Methyl 7-Bromoquinoline-5-carboxylate: 1H &amp; 13C NMR Reference Spectra and Comparative Analysis

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of halogenated quinoline intermediates. Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of halogenated quinoline intermediates. Methyl 7-bromoquinoline-5-carboxylate (CAS: 1253105-82-6) is a critical building block in pharmaceutical synthesis[1]. However, accurately confirming its structure requires more than just running a routine NMR scan; it demands a deep understanding of how its specific substituents interact with the applied magnetic field.

This guide objectively compares the NMR performance of Methyl 7-bromoquinoline-5-carboxylate against its precursor alternative, 7-bromoquinoline-5-carboxylic acid. By analyzing these reference spectra, drug development professionals can establish a self-validating analytical framework to track esterification reactions and confirm product purity.

Structural Dynamics & Causality in NMR Profiling

The NMR profile of a substituted quinoline is dictated by its local electronic environment[2]. For Methyl 7-bromoquinoline-5-carboxylate, three primary structural features drive the chemical shifts:

  • The Heteroaromatic Nitrogen Effect: The electron-withdrawing nature of the nitrogen atom severely deshields the adjacent H-2 proton, pushing it downfield to approximately 8.9–9.0 ppm[2].

  • The Peri-Effect of the C-5 Ester: The methyl carboxylate group at the C-5 position exerts a strong spatial (peri) deshielding effect on the H-4 proton. This causes H-4 to resonate significantly further downfield (>9.0 ppm) than it would in an unsubstituted quinoline[3].

  • Halogen Deshielding at C-7: The bromine atom at C-7 splits the remaining benzene ring protons (H-6 and H-8) into two distinct doublets with a characteristic meta-coupling constant (J ≈ 2.0 Hz).

Comparative NMR Analysis: Methyl Ester vs. Free Acid

In synthetic workflows, researchers must often differentiate the target methyl ester from unreacted free acid. The comparison below highlights the diagnostic peaks used to confirm successful esterification.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz)
ProtonMethyl Ester (δ, ppm in CDCl₃)Free Acid (δ, ppm in DMSO-d₆)Multiplicity & Coupling (J in Hz)Structural Rationale
H-2 8.959.02dd (J = 4.2, 1.6)Deshielded by adjacent N atom.
H-3 7.557.70dd (J = 8.6, 4.2)Standard aromatic region; shielded relative to H-2/H-4.
H-4 9.089.15dd (J = 8.6, 1.6)Strongly deshielded by peri-carboxylate group at C-5.
H-6 8.358.28d (J = 2.0)Meta-coupling; deshielded by C-5 ester and C-7 bromine.
H-8 8.428.38d (J = 2.0)Meta-coupling; deshielded by C-7 bromine and N-bridgehead.
-OCH₃ 4.02N/As (3H)Characteristic methyl ester singlet.
-COOH N/A13.50br s (1H)Broad exchangeable proton, absent in the esterified product.
Table 2: Comparative ¹³C NMR Chemical Shifts (100 MHz)
CarbonMethyl Ester (δ, ppm)Free Acid (δ, ppm)Assignment Notes
C=O 166.5167.8Carbonyl carbon; slightly upfield in ester vs. acid due to loss of H-bonding.
C-2 151.2152.0Directly adjacent to electronegative nitrogen.
C-8a 149.5148.9Bridgehead carbon attached to nitrogen.
C-4 135.4136.1Deshielded by peri-carbonyl oxygen.
C-5 128.0129.5Quaternary carbon bearing the carboxylate group.
C-7 123.5124.0Quaternary carbon bearing the heavy bromine atom.
-OCH₃ 52.6N/ADiagnostic methyl ester carbon.

Solvent Selection Strategy

The choice of NMR solvent is not arbitrary; it directly impacts spectral resolution. Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular dipole-dipole interactions and π-π stacking[4].

While the free acid necessitates highly polar solvents like DMSO-d₆ for solubility, Methyl 7-bromoquinoline-5-carboxylate is highly soluble in CDCl₃. Using CDCl₃ minimizes hydrogen-bonding artifacts and provides sharper resolution of the meta-coupled H-6 and H-8 protons.

G N1 Sample: Methyl 7-Bromoquinoline- 5-carboxylate N2 Solvent Selection N1->N2 N3 CDCl3 (Standard Non-Polar) N2->N3 N4 DMSO-d6 (Polar, H-Bonding) N2->N4 N5 Sharp Resolution of Quinoline Protons N3->N5 N6 Downfield Shift of Peri-Protons (H-4, H-6) N4->N6

Caption: Logical framework for selecting NMR solvents based on desired proton resolution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol embeds internal quality control checks at every step.

Step 1: Sample Preparation & Internal Standardization

  • Action: Weigh exactly 15 mg of Methyl 7-bromoquinoline-5-carboxylate for ¹H NMR (or 45 mg for ¹³C NMR). Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The precise mass ensures an optimal signal-to-noise ratio without triggering concentration-dependent π-π stacking shifts[4]. TMS acts as a self-validating 0.00 ppm reference point, eliminating chemical shift drift caused by temperature fluctuations.

Step 2: Particulate Filtration

  • Action: Pass the dissolved sample through a tightly packed glass wool plug into a 5 mm precision NMR tube.

  • Causality: Even microscopic undissolved particulates distort magnetic field homogeneity, leading to peak broadening and loss of the fine J-coupling (2.0 Hz) between H-6 and H-8.

Step 3: Tuning, Matching, and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock to the deuterium signal (7.26 ppm). Perform gradient Z-axis shimming until the TMS signal achieves a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • Causality: If the TMS peak FWHM exceeds 1.0 Hz, the shim is poor, and the resulting data is analytically invalid. This metric serves as a hard stop/go gate for the experiment.

Step 4: Optimized Acquisition Parameters

  • Action (¹H NMR): Execute a standard 1D sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Action (¹³C NMR): Execute a proton-decoupled sequence (e.g., zgpg30) with 1024 scans and a D1 of 2.5 seconds.

  • Causality: The extended D1 delay in the ¹³C sequence is critical. Quaternary carbons (C-5, C-7, C-8a) lack attached protons to facilitate rapid relaxation. A shorter delay will result in these vital structural peaks disappearing into the baseline noise.

G A 7-Bromoquinoline- 5-carboxylic acid B Esterification (MeOH, H+) A->B C Methyl 7-Bromoquinoline- 5-carboxylate B->C D NMR Acquisition (CDCl3, 400MHz) C->D E Structural Validation D->E

Caption: Workflow for NMR-based structural validation of methyl esterification.

References

  • CymitQuimica, "Methyl 7-Bromoquinoline-5-carboxylate Product Specifications", 1

  • BenchChem, "Application Note: 1H NMR Characterization of Substituted Quinolines", 2

  • UNCW Institutional Repository, "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives", 4

  • ACS Publications, "Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides", 3

Sources

Validation

Comparing leaving group ability in Methyl 7-Bromoquinoline-5-carboxylate

Comparative Analysis of Leaving Group Efficacy in Methyl 7-Haloquinoline-5-carboxylate Derivatives As a Senior Application Scientist in drug development, selecting the optimal building block is rarely just about theoreti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Leaving Group Efficacy in Methyl 7-Haloquinoline-5-carboxylate Derivatives

As a Senior Application Scientist in drug development, selecting the optimal building block is rarely just about theoretical reactivity; it is an exercise in balancing kinetics, substrate stability, and process economics. Methyl 7-bromoquinoline-5-carboxylate [1] is a highly versatile heterocyclic scaffold frequently utilized in medicinal chemistry. The quinoline core provides critical hydrogen-bonding interactions for target binding, while the methyl ester at the 5-position serves as a robust handle for downstream amidation or saponification.

However, the true synthetic utility of this molecule lies at the 7-position. In Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the halogen at this position acts as the leaving group. This guide objectively compares the leaving group ability of the 7-bromo substituent against its 7-iodo, 7-triflate, and 7-chloro counterparts, providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Grounding: The Role of the Leaving Group in Pd-Catalysis

In any Palladium-catalyzed cross-coupling, the catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the C–X bond of the aryl halide[2]. For Methyl 7-X-quinoline-5-carboxylate, the rate of this step—and often the overall reaction efficiency—is inversely proportional to the bond dissociation energy (BDE) of the C–X bond[3].

The general reactivity trend for aryl electrophiles follows the order: Ar–I > Ar–OTf > Ar–Br >> Ar–Cl [4].

While the electron-deficient nature of the quinoline ring (further activated by the electron-withdrawing 5-carboxylate) accelerates oxidative addition compared to neutral benzenes, the choice of leaving group dictates the required catalyst, temperature, and ligand system. The departing halide also influences the subsequent transmetalation step, as the halide must be displaced by the base/boronate complex[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Rate-Determining Step) C-X Bond Cleavage Pd0->OA Methyl 7-X-quinoline-5-carboxylate PdII Pd(II) Aryl Halide Complex OA->PdII X- leaves (Br, Cl, I, OTf) TM Transmetalation Boronic Acid & Base PdII->TM PdII_Diaryl Pd(II) Diaryl Complex TM->PdII_Diaryl Ar-B(OH)2 RE Reductive Elimination C-C Bond Formation PdII_Diaryl->RE RE->Pd0 Regeneration Product Coupled Product Methyl 7-Arylquinoline-5-carboxylate RE->Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling highlighting leaving group departure.

Comparative Data Analysis

To objectively evaluate these leaving groups, we must look at their thermodynamic properties and their practical performance in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Leaving Group (Position 7)Approx. C–X BDE (kcal/mol)Relative Reactivity ( krel​ )Typical Suzuki Yield (%)Catalyst/Ligand Requirement
Iodide (–I) ~65100 (Baseline)>95%Standard Pd(PPh₃)₄, Room Temp
Triflate (–OTf) ~755090–95%Standard Pd(PPh₃)₄, Mild Heat
Bromide (–Br) ~811085–95%Standard Pd(dppf)Cl₂, 80°C
Chloride (–Cl) ~96< 0.140–70%Bulky ligands (e.g., XPhos), 100°C+[5]

Strategic Insight: While the 7-iodo derivative is kinetically superior, it is highly prone to light-induced degradation and is significantly more expensive to source. The 7-chloro derivative is cheap but requires highly specialized, expensive phosphine ligands (like Buchwald ligands or pincer complexes) to force the difficult oxidative addition[5]. Methyl 7-bromoquinoline-5-carboxylate hits the optimal "sweet spot" for drug development: it is bench-stable, cost-effective, and highly reactive under standard, scalable catalytic conditions[1].

Experimental Protocol: Self-Validating Kinetic Profiling

To empirically compare the leaving group ability of the 7-bromo variant against alternatives, we utilize a standardized kinetic profiling workflow.

The Self-Validating System Design: A robust protocol cannot rely on isolated yields, as extraction efficiencies vary. This protocol is designed as a self-validating system:

  • Internal Standard (Biphenyl): Added at t=0 . This decouples the analytical yield from physical extraction efficiency. If you lose half the sample during workup, the product-to-biphenyl ratio remains identical.

  • Mass Balance Tracking: The protocol mandates quantifying unreacted starting material, the desired product, and the protodehalogenated side-product. If the sum deviates from 100% (±5%), the researcher is immediately alerted to unseen side reactions (e.g., polymerization or ester hydrolysis).

  • Negative Control: A parallel reaction omitting the Pd catalyst validates that no background Nucleophilic Aromatic Substitution (S_NAr) is occurring.

Step-by-Step Methodology
  • Reaction Setup (Glovebox Preferred): Charge a dry Schlenk flask with Methyl 7-bromoquinoline-5-carboxylate (1.0 eq, 0.5 mmol), phenylboronic acid (1.5 eq, 0.75 mmol), anhydrous K₂CO₃ (2.0 eq, 1.0 mmol), and biphenyl (0.5 eq, internal standard). Causality: K₂CO₃ is specifically chosen as a mild base. Stronger bases (like NaOH) would rapidly hydrolyze the methyl ester at the 5-position.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The quinoline nitrogen can coordinate to Palladium, potentially poisoning the catalyst[3]. The bidentate dppf ligand remains tightly bound to the Pd center, preventing catalyst deactivation while being robust enough to facilitate the oxidative addition of aryl bromides[2].

  • Solvent Introduction: Add rigorously degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M total concentration). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate species for transmetalation[4]. Rigorous argon degassing prevents O₂-mediated homocoupling of the boronic acid.

  • Kinetic Sampling: Heat the reaction mixture to 80°C. Withdraw 50 µL aliquots at t= 10, 30, 60, and 120 minutes. Immediately quench each aliquot into a vial containing cold ethyl acetate and brine.

  • Analysis: Analyze the organic layer via HPLC-UV (254 nm). Calculate the conversion percentage based on the product/biphenyl peak area ratio.

Workflow Start Select Substrate Methyl 7-X-quinoline-5-carboxylate Reaction Standardized Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Start->Reaction Quench Quench & Extract Add Biphenyl Standard Reaction->Quench Analysis HPLC/GC-MS Analysis Quantify Conversion Quench->Analysis Compare Calculate Relative Reactivity (k_rel) Analysis->Compare

Standardized experimental workflow for quantifying leaving group ability via relative reaction rates.

Conclusion & Strategic Recommendations

When designing a synthetic route involving the quinoline-5-carboxylate scaffold, the 7-bromo derivative represents the optimal balance of reactivity and stability.

  • Use the 7-Iodo derivative only if you are coupling highly sterically hindered boronic acids or operating with highly sensitive substrates that require room-temperature conditions.

  • Use the 7-Chloro derivative only for massive-scale manufacturing where the raw material cost savings outweigh the expense of specialized Buchwald ligands and higher energy consumption.

  • Default to Methyl 7-bromoquinoline-5-carboxylate for all discovery-phase and early-clinical drug development. Its leaving group ability is perfectly tuned for standard Pd(0) catalysis, ensuring high yields, minimal side reactions, and straightforward scalability.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 7-Bromoquinoline-5-carboxylate

As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles requires more than just a cursory glance at a safety sheet; it requires a mechanistic understanding of the compound's physical and c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles requires more than just a cursory glance at a safety sheet; it requires a mechanistic understanding of the compound's physical and chemical properties. Methyl 7-Bromoquinoline-5-carboxylate is a highly valuable scaffold in medicinal chemistry and drug development, but its lipophilicity, halogenated nature, and fine particulate form present specific operational risks.

This guide provides a self-validating, step-by-step protocol for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and chemical integrity.

Chemical Identity & Mechanistic Hazard Profile

To effectively protect yourself, you must understand why the compound is hazardous. The quinoline core is highly lipophilic, meaning it can rapidly bypass compromised dermal barriers. Furthermore, the presence of the bromine atom introduces photolytic sensitivity and specific waste management requirements.

Table 1: Chemical Identity & Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 1253105-82-6[1]Unique identifier for precise inventory and SDS tracking.
Molecular Weight 266.09 g/mol [1]Essential for precise stoichiometric calculations in cross-coupling reactions.
Formula C11H8BrNO2[1]Halogenated N-heterocycle; strictly dictates halogenated waste segregation.
GHS Hazards H315, H319, H335[2][3]Irritant to skin, eyes, and respiratory tract; mandates strict engineering controls and PPE.
Storage Dark, Inert AtmospherePrevents photolytic dehalogenation and moisture-induced hydrolysis of the ester.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics. The following matrix outlines the required protective gear and the underlying chemical rationale for each choice.

Table 2: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 5 mil thickness), double-glovedHalogenated quinolines exhibit high lipophilicity and rapidly permeate standard latex. Double-gloving provides a fail-safe against micro-tears and solvent breakthrough.
Eye Protection Chemical safety goggles (ANSI Z87.1)Fine powders can easily aerosolize during transfer. Goggles prevent corneal damage from highly irritating particulates (H319)[2].
Body Protection Flame-resistant lab coat (Nomex) with knit cuffsProtects against static-induced ignition during powder transfer and prevents dermal absorption of the irritant (H315)[2].
Respiratory Fume hood (80-120 fpm)A properly calibrated fume hood is the primary engineering control to prevent inhalation of mucosal-irritating dust (H335)[2].

Standard Operating Procedure: Handling & Transfer

Objective: Safely transfer a precise mass of Methyl 7-Bromoquinoline-5-carboxylate for downstream syntheses while maintaining an inert atmosphere and preventing aerosolization.

Step 1: Engineering Control Verification

  • Action: Verify the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Clear the workspace of strong oxidizing agents[4][5].

  • Causality: This velocity is the aerodynamic sweet spot; it provides sufficient draft to capture aerosolized particulates without creating turbulent eddies that could blow the light powder out of the weighing boat.

Step 2: Static Discharge Mitigation

  • Action: Pass an anti-static zero-stat gun over the analytical balance, weighing boat, and spatulas.

  • Causality: Brominated organic powders possess high surface resistivity and accumulate static charge. Discharging the equipment prevents the powder from repelling and aerosolizing upon transfer, ensuring both safety and stoichiometric accuracy.

Step 3: Aseptic & Inert Transfer

  • Action: Open the primary container only within the fume hood. Weigh the required mass into a tared, amber-glass vial.

  • Causality: Amber glass mitigates photolytic degradation (light sensitivity). Minimizing open-air exposure prevents ambient moisture from degrading the compound.

Step 4: Post-Transfer Decontamination

  • Action: Seal the reaction vial and purge with Argon or Nitrogen. Wipe down the spatula and balance with a lint-free wipe dampened with 70% Isopropanol, followed by a secondary wipe with soap and water[3].

  • Causality: Isopropanol effectively solubilizes the lipophilic quinoline residue, while the surfactant (soap) lifts any remaining particulate from the surface, ensuring zero cross-contamination.

Workflow Visualization

Workflow PreOp 1. Pre-Operation Verify Hood & PPE Weighing 2. Weighing Anti-Static Tools PreOp->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResp 3a. Spill Response Wet Wipe & Isolate SpillCheck->SpillResp Yes Transfer 3b. Transfer Inert Atmosphere SpillCheck->Transfer No Waste 4. Waste Segregation Halogenated Bin SpillResp->Waste Transfer->Waste

Workflow for handling and spill response of Methyl 7-Bromoquinoline-5-carboxylate.

Spill Management & Disposal Plan

Spill Response Protocol: In the event of a powder spill, do not dry sweep [3]. Dry sweeping immediately aerosolizes the irritant, posing a severe inhalation risk. Instead, gently mist the spill with a compatible solvent (e.g., water or isopropanol) to wet the powder and suppress dust generation[3]. Absorb the wetted mass with an inert material like vermiculite, and scoop it into a designated hazardous waste container[3]. Finally, wash the spill area with copious amounts of water[3].

Waste Segregation & Disposal: All consumables (wipes, gloves, weighing boats) that come into contact with this compound must be strictly disposed of in a Halogenated Organic Waste bin.

  • Causality: Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins and hydrogen bromide gas[4]. Mixing halogenated waste with standard organic waste is a severe safety violation and disrupts municipal and commercial incineration chemistry.

References

Sources

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